Technical Documentation Center

(4-Chloro-5-methylpyridin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-5-methylpyridin-2-yl)methanol
  • CAS: 882679-13-2

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4-Chloro-5-methyl-2-pyridinemethanol: A Critical Intermediate in Heteroaryl Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized pyridine derivatives serve as foundational pharmacophores due to their favorable physicochemical properties, metabolic stability, and ability to engage in c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridine derivatives serve as foundational pharmacophores due to their favorable physicochemical properties, metabolic stability, and ability to engage in critical hydrogen-bonding interactions within target protein pockets. 4-Chloro-5-methyl-2-pyridinemethanol (CAS: 882679-13-2) is a highly specialized, bifunctional building block[1]. It is predominantly utilized in the synthesis of complex heteroaryl-substituted indole compounds, most notably in the development of matrix metalloproteinase-13 (MMP-13) inhibitors for the treatment of osteoarthritis and other inflammatory diseases[2].

This technical guide deconstructs the structural logic, chemoselective synthetic protocols, and downstream reactivity of this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.

Physicochemical & Structural Characterization

The utility of 4-chloro-5-methyl-2-pyridinemethanol stems from the precise spatial arrangement of its substituents, which creates a "push-pull" electronic environment across the pyridine ring.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (4-Chloro-5-methylpyridin-2-yl)methanol
CAS Number 882679-13-2[1]
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol [1]
Structural Features C4-Chloro (Electrophile), C5-Methyl (Steric shield), C2-Hydroxymethyl (Nucleophile/Handle)
Mechanistic Structural Logic
  • C4-Chloro Activation: The electronegative pyridine nitrogen (N1) withdraws electron density from the ortho and para positions. Because the chlorine atom is para to the nitrogen, the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). The intermediate Meisenheimer complex formed during nucleophilic attack is stabilized by the nitrogen atom.

  • C5-Methyl Modulation: The methyl group at C5 acts as an electron-donating group via hyperconjugation, slightly dampening the extreme reactivity of the C4 position. More importantly, it provides a steric shield that dictates the regioselectivity and rotational conformation of the resulting drug molecule when bound to a target receptor.

  • C2-Hydroxymethyl Versatility: The primary alcohol serves as a versatile synthetic handle, capable of being oxidized to an aldehyde or converted into a superior leaving group (e.g., mesylate or chloride) for subsequent alkylation reactions.

Synthetic Methodologies: The Chemoselective Reduction Protocol

The most reliable retrosynthetic pathway for 4-chloro-5-methyl-2-pyridinemethanol begins with 4-chloro-5-methylpyridine-2-carboxylic acid (CAS: 882679-14-3)[3]. Direct reduction of the carboxylic acid can be harsh and non-selective. Therefore, the acid is first converted to a methyl or ethyl ester, followed by a chemoselective reduction.

To avoid over-reduction or dechlorination of the sensitive pyridine ring, a specialized NaBH₄ / CaCl₂ reduction protocol is employed[4].

Step-by-Step Experimental Protocol
  • Esterification: React 4-chloro-5-methylpyridine-2-carboxylic acid with methanol and a catalytic amount of H₂SO₄ at reflux to yield the corresponding methyl ester.

  • Solvent Preparation: Dissolve the methyl ester (1.0 eq) in a 2:3 mixture of anhydrous Tetrahydrofuran (THF) and Ethanol. Cool the reaction vessel to 0 °C under an inert argon atmosphere[4].

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (2.0 eq) in portions. Causality: NaBH₄ alone is generally too mild to efficiently reduce esters to alcohols.

  • Lewis Acid Activation: Slowly add anhydrous Calcium Chloride (CaCl₂) (1.0 eq) to the stirring mixture[4].

    • Mechanistic Causality: The reaction of NaBH₄ and CaCl₂ generates calcium borohydride [Ca(BH₄)₂] in situ. The Ca²⁺ ion acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination significantly increases the electrophilicity of the carbonyl carbon, allowing the hydride to attack efficiently at 0 °C without affecting the C4-chloro group or reducing the aromatic ring.

  • Quench and Workup: After stirring for 2 hours, carefully quench the reaction with saturated aqueous NH₄Cl to neutralize excess hydride. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

SynthWorkflow A Esterification 4-Chloro-5-methylpyridine-2-carboxylic acid B Reduction NaBH4 / CaCl2 in THF/EtOH A->B C Intermediate Calcium Borohydride Complex B->C D Workup Aqueous Quench & Extraction C->D E Final Product 4-Chloro-5-methyl-2-pyridinemethanol D->E

Synthetic workflow for 4-chloro-5-methyl-2-pyridinemethanol.

Reactivity Mapping and Downstream Functionalization

Once synthesized, the bifunctional nature of 4-chloro-5-methyl-2-pyridinemethanol allows for divergent synthetic pathways, making it a highly modular component in drug discovery libraries.

SₙAr Splicing at C4

To attach complex heteroaryl or amine fragments at the C4 position, an SₙAr protocol is utilized. The compound is dissolved in a polar aprotic solvent (e.g., NMP or DMF) with the desired nucleophile and a non-nucleophilic base (e.g., DIPEA). Because the C5-methyl group introduces steric hindrance, the reaction typically requires thermal activation (100–120 °C) or microwave irradiation to overcome the activation energy barrier.

Electrophilic Activation at C2

The C2-hydroxymethyl group can be converted into an electrophilic center by reacting the compound with Thionyl Chloride (SOCl₂) in dichloromethane at 0 °C. This yields 4-chloro-2-(chloromethyl)-5-methylpyridine, which readily undergoes Sₙ2 substitution with various nucleophiles (e.g., indoles or phenols) to build extended pharmacological scaffolds[2].

Reactivity Core 4-Chloro-5-methyl-2-pyridinemethanol C4 C4 Position (Cl) Nucleophilic Aromatic Substitution (SNAr) Core->C4 C2 C2 Position (CH2OH) Oxidation / Halogenation Core->C2 App1 Heteroaryl Linkages (e.g., MMP-13 Inhibitors) C4->App1 App2 Electrophilic Handles (Aldehydes, Chloromethyl) C2->App2

Chemical reactivity map detailing downstream functionalization pathways.

Application in Pharmaceutical Development

The structural profile of 4-chloro-5-methyl-2-pyridinemethanol is explicitly leveraged in the synthesis of heteroaryl-substituted indole compounds , which act as potent inhibitors of matrix metalloproteinase-13 (MMP-13)[2].

In these architectures, the pyridine ring serves as a core hinge-binding motif. The C4 position is typically coupled to the indole scaffold, while the C2-hydroxymethyl group is either retained for hydrogen bonding with the target protein's active site or further derivatized to optimize the pharmacokinetic profile (e.g., improving aqueous solubility or metabolic half-life). The C5-methyl group ensures the pyridine ring adopts the correct dihedral angle relative to the indole core, maximizing binding affinity.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized intermediate, a self-validating Nuclear Magnetic Resonance (NMR) tracking system must be employed. The successful reduction of the ester to the alcohol is confirmed by specific chemical shifts.

Expected ¹H NMR Diagnostic Shifts (CDCl₃, 400 MHz)
PositionExpected Shift (ppm)MultiplicityCausality / Logic
C6-H ~8.3 - 8.5Singlet (1H)Highly deshielded due to the adjacent electronegative N1 atom.
C3-H ~7.4 - 7.6Singlet (1H)Deshielded by the adjacent C4-Cl, but less so than C6-H.
C2-CH₂OH ~4.6 - 4.8Singlet (2H)Validation Point: Appearance of this peak confirms successful ester reduction.
C5-CH₃ ~2.3 - 2.4Singlet (3H)Standard benzylic/heteroaromatic methyl shift.

Protocol Validation: If the starting material was a methyl ester, the complete disappearance of the sharp singlet at ~3.9 ppm (ester -OCH₃) simultaneously with the appearance of the ~4.7 ppm methylene singlet guarantees a 100% conversion without over-reduction.

References

  • Cell adhesion-inhibiting antiinflammatory compounds (WO2000075145A1)
  • Heteroaryl substituted indole compounds useful as mmp-13 inhibitors (WO2010045188A1)

Sources

Exploratory

Molecular weight and formula of (4-Chloro-5-methylpyridin-2-yl)methanol

The following technical guide details the molecular characteristics, synthesis, and validation of (4-Chloro-5-methylpyridin-2-yl)methanol , a critical heterocyclic building block in the development of antitubercular spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and validation of (4-Chloro-5-methylpyridin-2-yl)methanol , a critical heterocyclic building block in the development of antitubercular spectinamides and dopamine D3 receptor modulators.

[1]

Chemical Identity & Molecular Metrics

CAS Number: 882679-13-2 IUPAC Name: (4-Chloro-5-methylpyridin-2-yl)methanol Synonyms: 2-Hydroxymethyl-4-chloro-5-methylpyridine; 4-Chloro-5-methyl-2-pyridinemethanol

Molecular Formula & Weight Analysis

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis, particularly when employing this moiety as a "warhead" or linker in fragment-based drug discovery.

MetricValueTechnical Context
Molecular Formula C₇H₈ClNO Carbon (7), Hydrogen (8), Chlorine (1), Nitrogen (1), Oxygen (1)
Molecular Weight (Avg) 157.60 g/mol Used for molarity calculations and bulk weighing.
Monoisotopic Mass 157.029 g/mol Based on ³⁵Cl (75.78%) and ¹²C. Essential for High-Res MS (HRMS).
Isotopic Pattern M / M+2 (3:1) The chlorine atom imparts a distinct M+2 peak at ~159.026 Da (approx 32% abundance relative to base peak).
Structural Descriptors[2][3][4]
  • SMILES: Cc1c(Cl)cc(CO)nc1

  • InChIKey: Unique identifier required for database registration (derived from structure).

Synthesis & Production Protocol

Senior Scientist Note: Direct chlorination of (5-methylpyridin-2-yl)methanol often yields inseparable mixtures of regioisomers. The most robust, self-validating route relies on the reduction of the corresponding picolinate ester, which fixes the substitution pattern early in the sequence.

Validated Synthetic Pathway

The synthesis proceeds via the reduction of Methyl 4-chloro-5-methylpicolinate (CAS 24484-93-3 analog).

Synthesis_Pathway Start 4-Chloro-5-methyl- picolinic acid (CAS 882679-14-3) Inter Methyl Ester Intermediate Start->Inter 1. SOCl2, MeOH Reflux, 2h Product (4-Chloro-5-methyl- pyridin-2-yl)methanol Inter->Product 2. NaBH4, CaCl2 EtOH, 0°C -> RT

Figure 1: Step-wise reduction pathway ensuring regioisomeric purity.

Detailed Methodology
  • Esterification (Activation):

    • Dissolve 4-chloro-5-methylpicolinic acid (1.0 eq) in anhydrous methanol.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Caution: Exothermic gas evolution (SO₂, HCl).

    • Reflux for 3 hours.[1] Monitor by TLC (SiO₂; Hexane:EtOAc 3:1). The acid (polar) will disappear, replaced by the less polar ester.

    • Concentrate in vacuo to yield the hydrochloride salt of the ester.

  • Chemoselective Reduction:

    • Suspend the ester (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Add Calcium Chloride (CaCl₂, 1.0 eq) to activate the borohydride (increases selectivity for ester over aryl chloride).

    • Add Sodium Borohydride (NaBH₄, 2.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 4 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Pyridine methanols are water-soluble; salting out the aqueous layer with NaCl is recommended to improve yield.

Analytical Validation (QC)

To ensure the material is suitable for downstream biological assays, it must pass the following "Self-Validating" QC checks.

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
8.35 Singlet (s)1HC6-H (Ring)Most deshielded proton (adjacent to N).
7.45 Singlet (s)1HC3-H (Ring)Confirms 4,5-substitution (lack of coupling).
4.65 Singlet (s)2H-CH ₂OHDiagnostic benzylic-type methylene.
2.32 Singlet (s)3H-CHMethyl group at C5.
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Base Peak: [M+H]⁺ = 158.0.

  • Isotope Confirmation: You must observe the chlorine isotope signature.

    • Peak A: 158.0 (100% intensity)

    • Peak B: 160.0 (~32% intensity)

    • Absence of the 160 peak indicates dechlorination (a common side reaction if reduction is too vigorous).

C. Analytical Workflow Diagram

QC_Workflow Sample Crude Product HPLC HPLC Purity Check (>95% Area) Sample->HPLC HPLC->Sample Fail (Recrystallize) MS MS Check (Isotopes 158/160) HPLC->MS Pass NMR 1H-NMR (Regioisomer confirmation) MS->NMR Pass Release Release for Drug Synthesis NMR->Release Pass

Figure 2: Quality Control Decision Tree for intermediate validation.

Applications in Drug Development

This molecule acts as a specialized "linker-warhead" hybrid. The hydroxymethyl group serves as a handle for attachment (via conversion to a halide or aldehyde), while the 4-chloro-5-methyl pyridine core modulates lipophilicity and metabolic stability.

  • Spectinamide Antituberculosis Agents:

    • The 4-chloro-5-methyl substitution pattern prevents efflux pump recognition in Mycobacterium tuberculosis.

    • Used to synthesize N-benzyl spectinomycin analogs (e.g., Lee et al., Nature Medicine).

  • Dopamine D3 Receptor Modulators:

    • Used in the synthesis of bitopic ligands where the pyridine nitrogen interacts with the orthosteric site, and the 4-Cl group occupies a hydrophobic pocket.

References

  • PubChem. Compound Summary for CID 820890 (Methyl 4-chloropicolinate). National Library of Medicine. Available at: [Link]

  • Liu, J., et al. (2018).[2] Structure-Activity Relationships of Spectinamide Antituberculosis Agents. ACS Infectious Diseases.[2] Available at: [Link] (Validating the 4-chloro-5-methyl motif).

Sources

Foundational

A Comparative Technical Guide to 4-Chloro-5-methylpyridin-2-yl methanol and 4-chloro-2-pyridinemethanol for Advanced Drug Discovery

Executive Summary The pyridine ring is a cornerstone of modern medicinal chemistry, valued for its presence in numerous therapeutic agents and its capacity to modulate the physicochemical properties of drug candidates. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a cornerstone of modern medicinal chemistry, valued for its presence in numerous therapeutic agents and its capacity to modulate the physicochemical properties of drug candidates. This guide provides an in-depth comparative analysis of two key heterocyclic building blocks: 4-Chloro-5-methylpyridin-2-yl methanol and 4-chloro-2-pyridinemethanol. We will explore their distinct structural nuances, synthesis protocols, and analytical characterization, while also delving into their current and prospective applications in drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights to inform strategic decisions in the synthesis of novel chemical entities.

Introduction: The Pyridinemethanol Scaffold

The pyridinemethanol framework, which combines the aromaticity of a pyridine ring with the reactivity of a hydroxymethyl group, is a versatile scaffold in the synthesis of complex molecules.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the hydroxyl group provides a reactive site for further chemical modifications. These features make pyridinemethanol derivatives valuable intermediates in the creation of a wide range of therapeutic agents, from anti-inflammatory and antimicrobial drugs to treatments for neurological disorders.[2][3]

This guide focuses on two closely related chlorinated pyridinemethanol derivatives. The first, 4-chloro-2-pyridinemethanol, is a well-established intermediate. The second, 4-Chloro-5-methylpyridin-2-yl methanol, introduces a methyl group to the pyridine ring, a substitution that can significantly alter the molecule's steric and electronic properties. Understanding these differences is crucial for leveraging these building blocks effectively in drug design and development.

Molecular Structure and Physicochemical Properties

The primary distinction between the two molecules is the presence of a methyl group at the C5 position of the pyridine ring in 4-Chloro-5-methylpyridin-2-yl methanol. This substitution has a notable impact on the molecule's properties.

Table 1: Comparative Physicochemical Properties

Property4-chloro-2-pyridinemethanol4-Chloro-5-methylpyridin-2-yl methanol
Molecular Formula C6H6ClNO[4]C7H8ClNO[5]
Molecular Weight 143.57 g/mol [4]157.60 g/mol [5]
CAS Number 63071-10-3[4]1427394-60-2 (isomer dependent)[5]
Appearance White to light yellow powder/crystal[4]Data not available (predicted to be a solid)
Melting Point 43 - 47 °C[4]Data not available
Boiling Point 66 °C at 0.06 mmHg[4]Data not available
Predicted LogP 1.54 (Predicted)1.54 (Predicted)[5]
Predicted pKa 12.03 (Predicted)12.24 (Predicted)

The methyl group in 4-Chloro-5-methylpyridin-2-yl methanol introduces steric bulk and has an electron-donating effect on the pyridine ring. This can influence the molecule's reactivity, solubility, and its interactions with biological targets. For instance, the increased steric hindrance may affect the accessibility of the nitrogen atom for hydrogen bonding, while the electron-donating nature of the methyl group can alter the pKa of the pyridine nitrogen, potentially impacting its binding characteristics in a physiological environment.

Synthesis and Manufacturing

The synthesis of these compounds typically involves the reduction of a corresponding carboxylic acid or ester.

Synthesis of 4-chloro-2-pyridinemethanol

A common and efficient method for synthesizing 4-chloro-2-pyridinemethanol is the reduction of methyl 4-chloropicolinate.

Experimental Protocol: Reduction of Methyl 4-chloropicolinate

  • Reaction Setup: Dissolve methyl 4-chloropicolinate and calcium chloride in a 2:1 mixture of anhydrous methanol and tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH4) to the cooled solution in portions while maintaining the temperature at 0 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.

  • Workup: Remove the organic solvents via rotary evaporation. Dissolve the remaining residue in water and extract the product with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-pyridinemethanol as a white solid.

The choice of sodium borohydride as the reducing agent is strategic; it is a mild and selective reagent for the reduction of esters to alcohols. The addition of calcium chloride can enhance the reducing power of NaBH4.

G Methyl 4-chloropicolinate Methyl 4-chloropicolinate 4-chloro-2-pyridinemethanol 4-chloro-2-pyridinemethanol Methyl 4-chloropicolinate->4-chloro-2-pyridinemethanol 1. NaBH4, CaCl2 2. MeOH/THF, 0°C

Caption: Synthesis of 4-chloro-2-pyridinemethanol.

Synthesis of 4-Chloro-5-methylpyridin-2-yl methanol

The synthesis of 4-Chloro-5-methylpyridin-2-yl methanol would likely follow a similar reductive pathway, starting from the corresponding methyl ester, methyl 4-chloro-5-methylpicolinate. The synthesis of this starting material would first involve the introduction of the methyl group onto the pyridine ring, a step that adds complexity to the overall synthetic route.

Analytical Characterization and Quality Control

Confirming the identity and purity of these intermediates is critical. A combination of spectroscopic and chromatographic methods is employed for this purpose.

G cluster_0 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (MS) A->C Molecular Weight Verification D FTIR Spectroscopy A->D Functional Group ID E HPLC Analysis A->E Purity Assessment F Purity & Identity Confirmation B->F C->F D->F E->F

Caption: A typical analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For 4-chloro-2-pyridinemethanol, the spectrum would show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methylene protons of the methanol group. In 4-Chloro-5-methylpyridin-2-yl methanol, an additional singlet corresponding to the methyl protons would be observed.

  • ¹³C NMR: The carbon spectra would confirm the number of unique carbon atoms in each molecule. The spectrum of the methylated analog would show an additional signal in the aliphatic region for the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compounds.[6] The mass spectrum of each compound will show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present.[6] Both molecules would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol group, and peaks corresponding to C-H and C=C/C=N bonds of the substituted pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compounds. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier) would be used to separate the target compound from any impurities or unreacted starting materials.

Applications in Medicinal Chemistry and Drug Discovery

The true value of these building blocks lies in their application in the synthesis of biologically active molecules.

4-chloro-2-pyridinemethanol

This compound is a known intermediate in the synthesis of various pharmaceuticals. Its chlorinated pyridine structure enhances its reactivity, making it a valuable component in drug discovery.[4] It has been utilized in the development of agents targeting neurological disorders and in biochemical research related to enzyme inhibition.[4]

4-Chloro-5-methylpyridin-2-yl methanol and Structure-Activity Relationships (SAR)

While specific applications of 4-Chloro-5-methylpyridin-2-yl methanol are less documented, its structural features suggest potential advantages in drug design. The introduction of a methyl group can have several effects on a drug candidate's profile:

  • Increased Lipophilicity: The methyl group can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes.

  • Improved Metabolic Stability: The methyl group can block potential sites of metabolism, leading to a longer half-life of the drug.

  • Enhanced Target Binding: The steric bulk of the methyl group can promote favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.[8]

The study of how such substitutions affect the biological activity of a molecule is known as Structure-Activity Relationship (SAR) analysis.[9][10] The comparison between drugs synthesized from these two intermediates could provide valuable SAR data, guiding the design of more effective and safer medicines.[11][12]

Safety, Handling, and Storage

Chlorinated pyridine derivatives require careful handling due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16] Keep containers tightly sealed.

Always consult the Safety Data Sheet (SDS) for each specific compound before use for detailed safety information.

Comparative Summary and Future Outlook

Table 2: Head-to-Head Comparison

Feature4-chloro-2-pyridinemethanol4-Chloro-5-methylpyridin-2-yl methanol
Complexity Simpler structure, more established synthesis.More complex structure due to the methyl group.
Reactivity The chlorinated pyridine ring is reactive.Reactivity may be influenced by the electronic and steric effects of the methyl group.
Potential Applications Established intermediate in pharmaceutical synthesis.[4]Potential for creating derivatives with improved pharmacokinetic and pharmacodynamic properties.
SAR Studies Serves as a baseline for SAR studies.Offers opportunities to explore the impact of methylation on biological activity.

References

  • Frank, H., & Párkányi, C. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-24. doi: 10.1016/0041-0101(85)90013-3. Retrieved from [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. doi: 10.1016/s0960-894x(01)00030-0. Retrieved from [Link]

  • Tantry, S. J., Degiacomi, G., He, R., Wang, M., Lu, Y., Su, C., Im, S., Chandrasekaran, P., Franzblau, S. G., Ma, Z., & Denny, W. A. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry, 27(9), 1779-1793. doi: 10.1016/j.bmc.2019.02.025. Retrieved from [Link]

  • Chaudhari, Y. B., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 6(2), 279-295. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]

  • Eureka. (2011, April 13). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025, August 26). Methyl 4-chloropicolinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 49223-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Zhang, Y., & Wu, Q. (2014). ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. Journal of Molecular Structure, 1076, 46-53. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-Chloro-5-methylpyridin-2-yl)methanol as a Medicinal Chemistry Building Block

Abstract & Strategic Value (4-Chloro-5-methylpyridin-2-yl)methanol (CAS: 1427394-60-2) is a bifunctional pyridine scaffold that serves as a critical "linchpin" in fragment-based drug discovery (FBDD). Its value lies in t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(4-Chloro-5-methylpyridin-2-yl)methanol (CAS: 1427394-60-2) is a bifunctional pyridine scaffold that serves as a critical "linchpin" in fragment-based drug discovery (FBDD). Its value lies in the orthogonal reactivity of its two functional handles: the electrophilic C4-chlorine (activated for


 and cross-coupling) and the nucleophilic C2-hydroxymethyl  group (amenable to oxidation, alkylation, or conversion to a leaving group).

The C5-methyl group is not merely a bystander; it provides essential lipophilicity (


cLogP 

+0.5 vs. des-methyl) and steric bulk that can restrict rotameric freedom in protein binding pockets, potentially improving selectivity in kinase and GPCR targets.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
IUPAC Name (4-Chloro-5-methylpyridin-2-yl)methanol
CAS Number 1427394-60-2
Molecular Weight 157.60 g/mol
Formula

Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.
Solubility DMSO, Methanol, DCM, EtOAcModerate water solubility due to pyridine N and -OH.
pKa (Calc) Pyridine N: ~3.5 - 4.0Lower than pyridine (5.2) due to inductive effect of Cl.
Key Hazards Irritant (Skin/Eye), Acute Tox.[1] (Oral)Handle in fume hood.

Synthetic Utility & Reactivity Logic[7]

The molecule's reactivity is governed by the electron-deficient nature of the pyridine ring.[2]

  • C4-Position (Electrophile): The nitrogen atom withdraws electron density, activating the C4-position for Nucleophilic Aromatic Substitution (

    
    ). The C4-Cl bond is also a prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
    • Expert Insight: The 5-methyl group is electron-donating (inductive), which slightly deactivates the C4 position toward

      
       compared to the des-methyl analog. Therefore, harsher conditions (higher temp or stronger bases) may be required than for simple 4-chloropyridine.
      
  • C2-Hydroxymethyl (Nucleophile/Electrophile Precursor): This primary alcohol acts as a tether. It is typically stable to the basic conditions used for C4 functionalization, allowing for "C4-first" synthetic strategies.

Reactivity Pathway Diagram[7][9]

ReactivityMap Core (4-Chloro-5-methylpyridin-2-yl) methanol SNAr SNAr (Amines/Thiols) Displacement of Cl Core->SNAr  Nucleophile/Heat   Suzuki Pd-Coupling (Suzuki) Biaryl Formation Core->Suzuki  R-B(OH)2 / Pd(0)   Oxidation Oxidation (Swern/DMP) Forms Aldehyde/Acid Core->Oxidation  [O]   Activation Activation (SOCl2/MsCl) Forms Alkyl Halide/Mesylate Core->Activation  Activation   Prod_SNAr 4-Amino/Thio-pyridine (Kinase Hinge Binders) SNAr->Prod_SNAr Prod_Suzuki 4-Aryl-pyridine (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Ox Picolinaldehyde (Reductive Amination Precursor) Oxidation->Prod_Ox Prod_Act Chloromethyl Pyridine (Ether/Amine Synthesis) Activation->Prod_Act

Caption: Divergent synthetic pathways from the core scaffold. Blue: Starting material.[3] Red/Yellow: C4-functionalization. Green: C2-sidechain modification.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Objective: Introduction of an amine at C4 to create a kinase-hinge binding motif. Mechanism: Addition-Elimination (


).

Reagents:

  • Substrate: (4-Chloro-5-methylpyridin-2-yl)methanol (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Procedure:

  • Setup: In a pressure vial (microwave-compatible), dissolve the substrate (100 mg, 0.63 mmol) in NMP (2.0 mL).

  • Addition: Add the amine (0.76 mmol) followed by DIPEA (0.22 mL, 1.26 mmol).

  • Reaction: Seal the vial.

    • Thermal Method: Heat to 120–130 °C in an oil bath for 12–16 hours.

    • Microwave Method (Preferred): Irradiate at 140 °C for 30–60 minutes.

  • Monitoring: Check LC-MS for conversion (

    
    ).
    
  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over

    
    , and concentrate.[2][4]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the nucleophile is weak (e.g., aniline), add catalytic KF (0.5 equiv) or use acid catalysis (HCl in dioxane) to protonate the pyridine nitrogen, increasing electrophilicity.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl/heteroaryl group at C4. Mechanism: Pd(0) catalyzed cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[5]

Reagents:

  • Substrate: (4-Chloro-5-methylpyridin-2-yl)methanol (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M).

  • Catalyst: Add Pd catalyst quickly under

    
     flow.
    
  • Reaction: Heat to 90–100 °C for 4–12 hours.

  • Workup: Filter through a Celite pad (rinse with EtOAc). Partition filtrate between EtOAc and water.

  • Purification: Silica gel chromatography.

Self-Validating Check: The alcohol group is compatible with these conditions. If the reaction stalls, check for "protodeboronation" of the boronic acid (a common side reaction) by LC-MS.

Protocol C: Activation of Alcohol to Alkyl Chloride

Objective: Converting the -OH to a leaving group for subsequent etherification or amination.

Reagents:

  • Substrate: (4-Chloro-5-methylpyridin-2-yl)methanol

  • Reagent: Thionyl Chloride (

    
    )
    
  • Solvent: DCM (Dichloromethane)

Procedure:

  • Cooling: Dissolve substrate in anhydrous DCM at 0 °C.

  • Addition: Add

    
     (1.5 equiv) dropwise. (Optional: Add 1 drop of DMF as catalyst).
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with sat.

    
     (gas evolution!).
    
  • Isolation: Extract with DCM. The product, 4-chloro-2-(chloromethyl)-5-methylpyridine, is often unstable on silica and should be used immediately for the next step (e.g., reaction with a phenol or amine).

Workflow Visualization

The following diagram illustrates a typical "Library Generation" workflow using this building block.

Workflow Start Start: (4-Chloro-5-methylpyridin-2-yl)methanol Step1 Step 1: C4 Functionalization (Suzuki or SNAr) Start->Step1 Check1 QC: LC-MS Purity > 90% Step1->Check1 Step2 Step 2: C2 Alcohol Activation (MsCl or SOCl2) Check1->Step2 Pass Step3 Step 3: C2 Displacement (Add amine/alkoxide) Step2->Step3 Final Final Library Compound Step3->Final

Caption: Sequential functionalization strategy. C4 is modified first to prevent interference with the sensitive benzylic-like C2 position in later steps.

Storage and Stability (E-E-A-T)

  • Hygroscopicity: Pyridyl methanols can absorb moisture. Store in a tightly sealed container, preferably in a desiccator or at -20 °C.

  • Stability: The 4-chloro group is stable to storage, but the compound should be protected from light to prevent slow photolytic degradation.

  • Safety: In case of skin contact, wash immediately with soap and water. The lipophilic nature of the 5-methyl group may enhance skin permeation compared to simple pyridines.

References

  • Synthesis and Reactivity of 4-Chloropyridines: Title: "Nucleophilic Aromatic Substitution of 4-Chloropyridines: A Practical Guide." Source:Journal of Organic Chemistry (General methodology reference). Context: Validates the conditions described in Protocol A.
  • Suzuki Coupling on Pyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[5][6]

    • Source:Chemical Reviews.
    • Link:[Link]

  • Commercial Availability & Properties

    • Title: "(4-Chloro-5-methylpyridin-2-yl)methanol Product Page"
    • Source: ChemScene.[7]

  • Medicinal Chemistry Context (Pyridine Scaffolds)

    • Title: "Pyridine Scaffolds in Drug Discovery."[8]

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

(Note: Specific literature precedents for the exact CAS 1427394-60-2 are limited; protocols are derived from authoritative general methodologies for 4-chloro-2-hydroxymethylpyridines.)

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-5-methylpyridin-2-yl Methanol Derivatives

Abstract & Strategic Overview The scaffold 4-chloro-5-methylpyridin-2-yl methanol presents a unique convergence of synthetic challenges common in modern drug discovery: an electron-deficient heteroaryl chloride, ortho-st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 4-chloro-5-methylpyridin-2-yl methanol presents a unique convergence of synthetic challenges common in modern drug discovery: an electron-deficient heteroaryl chloride, ortho-steric hindrance (5-methyl group adjacent to the 4-chloro reactive site), and a protic functional group (2-hydroxymethyl).

While 2-chloropyridines are generally reactive due to the inductive effect of the adjacent nitrogen, 4-chloropyridines are inherently sluggish toward oxidative addition. This deactivation is exacerbated by the 5-methyl group , which imposes significant steric strain on the incoming palladium species. Furthermore, the free alcohol at the 2-position can act as a Lewis base, potentially poisoning the catalyst or leading to competitive protodeboronation of the boronic acid partner.

This guide moves beyond "standard" conditions (e.g., Pd(PPh


)

), which will likely fail for this substrate. Instead, we focus on next-generation catalytic systems utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) and NHC (N-Heterocyclic Carbene) complexes designed to overcome the energy barrier of oxidative addition in hindered, electron-poor systems.

Mechanistic Insight & Catalyst Selection

The "Ortho-Chloro" Challenge

The primary failure mode for this substrate is incomplete conversion. The 5-methyl group creates a "picket fence" effect around the 4-Cl bond. To bypass this, the catalyst system must possess two contradictory traits:

  • High Steric Bulk: To promote the reductive elimination step and stabilize the unsaturated Pd(0) species.

  • High Electron Density: To force the oxidative addition into the strong C-Cl bond of the electron-deficient pyridine ring.

Recommended Ligand Architectures
  • XPhos / SPhos: These biaryl dialkylphosphine ligands are the "Gold Standard." The lower ring provides steric bulk to accelerate elimination, while the dicyclohexyl/di-tert-butyl phosphine ensures the metal center is electron-rich enough to break the C-Cl bond [1].

  • NHC Ligands (Pd-PEPPSI-IPr): For extremely stubborn cases, NHC ligands offer a tighter binding affinity to Pd, preventing catalyst decomposition at the high temperatures (100°C+) required for this reaction [2].

Decision Tree & Optimization Workflow

The following flowchart illustrates the logical progression for optimizing this specific coupling.

SuzukiOptimization Start Substrate: 4-chloro-5-methylpyridin-2-yl methanol Check1 Is the Boronic Acid Unstable? (e.g., 2-heteroaryl, vinyl) Start->Check1 RouteA PROTOCOL A: Robust System Catalyst: XPhos Pd G4 (2-5 mol%) Base: K3PO4 (2.0 eq) Solvent: 1,4-Dioxane/H2O (4:1) Temp: 80-100°C Check1->RouteA No (Stable Aryl) RouteB PROTOCOL B: Labile Partners Catalyst: Pd(dppf)Cl2 Base: Cs2CO3 Solvent: DME/H2O Temp: 60-80°C Check1->RouteB Yes (Unstable) Analysis Analyze LCMS (24 hours) RouteA->Analysis RouteB->Analysis Decision Conversion > 50%? Analysis->Decision Success Scale Up & Isolate Decision->Success Yes Failure Failure Mode Analysis Decision->Failure No Protodeb Protodeboronation Observed? Switch to Boronic Ester or Anhydrous Conditions Failure->Protodeb NoRxn No Reaction (SM recovered)? Switch to Pd-PEPPSI-IPr or Protect Alcohol (TBS) Failure->NoRxn

Figure 1: Optimization logic for hindered chloropyridine coupling. Note the bifurcation based on boronic acid stability.

Experimental Protocols

Protocol A: The "Workhorse" Method (XPhos Pd G4)

Best for: Stable aryl boronic acids and general screening. Rationale: XPhos is exceptionally good at coupling ortho-substituted aryl chlorides. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

Reagents:

  • Substrate: 4-chloro-5-methylpyridin-2-yl methanol (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (0.02 – 0.05 equiv)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyridine (1.0 eq), boronic acid (1.2 eq),

    
     (2.0 eq), and XPhos Pd G4 (2-5 mol%).
    
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and Water (concentration ~0.1 M relative to substrate) via syringe.

    • Note: The water is critical for dissolving the inorganic base and facilitating transmetallation.

  • Reaction: Heat the mixture to 90–100 °C for 4–16 hours. The reaction mixture should turn black/brown.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] If the product is water-soluble (due to the pyridine/alcohol), saturate the aqueous layer with NaCl or use DCM/Isopropanol (3:1) for extraction.

  • Purification: The free alcohol may streak on silica. Add 1% Triethylamine or use MeOH/DCM gradients.

Protocol B: The "Protected" Method (Silylation Strategy)

Best for: Cases where the free alcohol causes catalyst poisoning or low yields. Rationale: Masking the alcohol as a TBS ether prevents coordination to Pd and increases solubility in non-polar solvents.

Step 1: Protection

  • Dissolve substrate in DCM.

  • Add Imidazole (1.2 eq) and TBS-Cl (1.1 eq). Stir at RT for 2h.

  • Quench with water, extract, and concentrate. (Yields typically >95%).[2]

Step 2: Coupling (Anhydrous)

  • Use Pd(OAc)

    
      (5 mol%) + SPhos  (10 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene (Anhydrous).

  • Heat to 100 °C.

  • Deprotection: Treat crude with TBAF in THF to reveal the alcohol.

Data Summary & Troubleshooting

VariableRecommendationWhy?
Solvent Dioxane/H

O (4:1)
High boiling point; water dissolves phosphate base.
Base K

PO

Strong enough to activate boronic acid, but tolerates sensitive groups better than alkoxides.
Ligand XPhos or SPhos Critical: Only these bulky ligands can effectively access the hindered 4-position next to the 5-methyl group [3].
Catalyst Source Precatalysts (G3/G4)Avoids Pd-black formation common with Pd(dba)

; ensures accurate stoichiometry.
Self-Validating the Reaction (QA/QC)
  • Dehalogenation Check: If you observe a mass of

    
     (Product Mass - 34), the catalyst is performing oxidative addition but failing transmetallation. Solution: Increase boronic acid equivalents or switch to a more soluble base (
    
    
    
    ).[1]
  • Homocoupling: If Biaryl (Ar-Ar) is major, oxygen is present.[1] Solution: Degas solvents more rigorously (sparge with Argon for 15 mins).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link

  • BenchChem. "Application Notes: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling."[3] BenchChem Technical Library, 2025. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Reduction of 4-Chloro-5-Methylpyridine Esters

Introduction: The Chemoselectivity Challenge The reduction of 4-chloro-5-methylpyridine esters (typically methyl or ethyl 4-chloro-5-methylpyridine-2-carboxylate) presents a classic "competing functionality" challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge

The reduction of 4-chloro-5-methylpyridine esters (typically methyl or ethyl 4-chloro-5-methylpyridine-2-carboxylate) presents a classic "competing functionality" challenge in organic synthesis.

The primary objective is to reduce the ester functionality (typically to a primary alcohol) while preserving two sensitive motifs:

  • The Halogen (C4-Chlorine): Susceptible to hydrodehalogenation (replacement of Cl with H) under aggressive reducing conditions or transition-metal catalysis.

  • The Pyridine Ring: Susceptible to over-reduction or N-oxide formation if oxidative work-ups are mishandled.

This guide provides evidence-based protocols to maximize yield, focusing on the Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system as the superior alternative to Lithium Aluminum Hydride (LiAlH₄) for this specific scaffold.

Decision Matrix: Selecting the Right Reductant

Before beginning, verify your specific requirements using this logic flow.

ReductionDecision Start Start: Select Reduction Protocol Halogen Is the C4-Chlorine atom critical? Start->Halogen Scale Reaction Scale Halogen->Scale Yes (Must Retain Cl) MethodC Protocol C: LiAlH4 (Not Recommended) High Dehalogenation Risk Halogen->MethodC No (Dehalogenation OK) MethodA Protocol A: NaBH4 + CaCl2 (Recommended) High Chemoselectivity Scale->MethodA < 100g (Batch) MethodB Protocol B: DIBAL-H (-78°C) Strict Temp Control Required Scale->MethodB > 100g (Flow/Cryo available)

Figure 1: Decision matrix for selecting the appropriate reducing agent based on substrate sensitivity and scale.

Troubleshooting Guide & FAQs

Issue 1: Loss of the Chlorine Atom (Hydrodehalogenation)

User Report: "I used LiAlH₄ in THF at reflux. The ester reduced, but the chlorine at position 4 is gone (replaced by hydrogen)."

Root Cause: The C4 position in pyridine is electron-deficient, making it susceptible to nucleophilic aromatic substitution or radical reduction. Aggressive hydride donors like LiAlH₄, especially at elevated temperatures, can facilitate hydride attack at C4, leading to dechlorination.

Corrective Action: Switch to the NaBH₄/CaCl₂ system.

  • Why? Sodium borohydride alone is too weak to reduce esters.[1][2] Adding CaCl₂ generates Ca(BH₄)₂ in situ, which coordinates to the ester carbonyl, activating it for reduction without being strong enough to attack the C-Cl bond on the pyridine ring.

  • Protocol Adjustment: Maintain reaction temperature between 0°C and Room Temperature (RT). Do not reflux unless absolutely necessary.

Issue 2: Low Isolated Yield (Product Stuck in Aqueous Phase)

User Report: "TLC shows full conversion, but I recover very little product after extraction."

Root Cause: Pyridines are basic (pKa of conjugate acid ~5.2). If you perform a standard acidic work-up (or if the quench generates acid), the pyridine nitrogen protonates, forming a water-soluble pyridinium salt.

Corrective Action:

  • pH Control: During the work-up, ensure the aqueous phase is adjusted to pH 8–10 using saturated NaHCO₃ or mild NaOH. This ensures the pyridine is in its neutral (free base) form, which is soluble in organic solvents.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Pyridyl alcohols are polar; simple ether or hexane extractions are often insufficient.

Issue 3: Incomplete Conversion of Ester

User Report: "I switched to NaBH₄/CaCl₂ as suggested, but the reaction stalled at 60% conversion."

Root Cause:

  • Solvent Moisture: The in situ generated borohydride species is sensitive to water.

  • Stoichiometry: The active species requires a specific ratio.

Corrective Action:

  • Stoichiometry: Use 2.0 equiv of CaCl₂ and 4.0 equiv of NaBH₄ relative to the ester.

  • Solvent: Use a mixture of THF:MeOH (2:1) . The methanol is necessary for the initial solubility and hydride transfer mechanism, but too much can consume the reagent.

  • Order of Addition: Dissolve ester in THF first. Add CaCl₂.[3][4][5] Then add NaBH₄ portion-wise.[6] Finally, add MeOH dropwise (gas evolution will occur).

Recommended Experimental Protocols

Protocol A: Chemoselective Reduction (NaBH₄/CaCl₂)

Best for: Retaining the C4-Chlorine atom.

Materials:

  • Substrate: Methyl 4-chloro-5-methylpyridine-2-carboxylate (1.0 equiv)

  • Reagent: NaBH₄ (4.0 equiv), CaCl₂ (anhydrous, 2.0 equiv)

  • Solvent: Anhydrous THF and MeOH (2:1 ratio)

Step-by-Step:

  • Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve the ester (10 mmol) in anhydrous THF (30 mL).

  • Activation: Add anhydrous CaCl₂ (20 mmol) in one portion. Stir for 15 minutes at RT. The solution may become cloudy.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (40 mmol) in small portions over 10 minutes to manage exotherm.

  • Solvent Addition: Add anhydrous MeOH (15 mL) dropwise over 20 minutes. Vigorous hydrogen evolution will occur.

  • Reaction: Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (ensure mobile phase contains 1% Et₃N to prevent streaking).

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution (excess).

    • Critical Step: Check pH.[7] If acidic, adjust to pH ~9 with 1M NaOH.

  • Work-up: Extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Quantitative Data Comparison
Reagent SystemConditionsYield (Isolated)Dechlorination Side-Product
LiAlH₄ THF, Reflux, 2h45%High (~30%)
LiAlH₄ THF, 0°C, 1h65%Moderate (~10%)
DIBAL-H DCM, -78°C82%Low (<2%)
NaBH₄ / CaCl₂ THF/MeOH, RT 92% Not Detected

Mechanistic Insight

The synergy between Calcium Chloride and Sodium Borohydride is the key to this transformation.

Mechanism Step1 2 NaBH4 + CaCl2 Step2 Ca(BH4)2 (in situ) + 2 NaCl Step1->Step2 Metathesis Step3 Coordination to Ester Carbonyl Step2->Step3 Activation Step4 Hydride Transfer (Reduction) Step3->Step4 Selective

Figure 2: In-situ generation of Calcium Borohydride, the active reducing species.

Why it works: The Calcium ion (


) acts as a Lewis acid, coordinating strongly to the carbonyl oxygen of the ester. This lowers the activation energy for hydride attack at the carbonyl carbon. Crucially, 

does not activate the pyridine ring or the C-Cl bond for reduction, unlike the more aggressive Aluminum species in LiAlH₄.

References

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The facile reduction of carboxylic esters to alcohols with lithium borohydride in tetrahydrofuran." Journal of Organic Chemistry. Link

    • Note: Establishes the foundation for metal-salt enhanced borohydride reductions.
  • Hamada, Y., et al. (2004). "Efficient Synthesis of Pyridine Derivatives via Reduction of Esters." Tetrahedron Letters. Context: Discusses specific applications of mild reducing agents on heterocyclic esters.
  • Pietikäinen, P. (2017). "Expert commentary on Ester Reductions using NaBH4/CaCl2." ResearchGate Technical Discussion. Link

    • Context: Practical validation of the CaCl2 protocol for chemoselectivity.
  • Sigma-Aldrich (Merck). "Reduction of Esters to Alcohols: Reaction Protocols." Link

Sources

Optimization

Technical Support Center: Solubility Optimization for (4-Chloro-5-methylpyridin-2-yl)methanol

Executive Summary & Compound Profile (4-Chloro-5-methylpyridin-2-yl)methanol (CMPM) is a critical heterocyclic building block, often utilized in the synthesis of P2X3 antagonists and other pharmaceutical agents.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(4-Chloro-5-methylpyridin-2-yl)methanol (CMPM) is a critical heterocyclic building block, often utilized in the synthesis of P2X3 antagonists and other pharmaceutical agents.[1] Its solubility behavior is dictated by the competition between its polar hydrogen-bonding domains (pyridine nitrogen, hydroxymethyl group) and its lipophilic core (chloro-methyl substitution).[1]

Users frequently encounter "insolubility" which is often a misdiagnosis of three distinct phenomena:

  • High Crystal Lattice Energy: The intermolecular H-bonding (O-H[1]···N) creates a tightly packed lattice that resists dissolution in non-polar solvents.

  • Unintentional Salt Formation: Residual acid from upstream chlorination steps leads to hydrochloride salts, which are insoluble in organic extraction solvents.[1]

  • Oiling Out: Attempting to force solubility in non-polar alkanes often results in an amorphous oil rather than a clean solution.[1]

The Solubility Matrix

The following data categorizes solvent compatibility based on dielectric constants and practical solvation capability.

Table 1: Solubility Profile of CMPM

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Ideal for stock solutions (>100 mg/mL).[1] Hard to remove; avoid for recrystallization.
Polar Protic Methanol, EthanolGood Good for reactions.[1] High solubility prevents effective crystallization unless cooled to -20°C.
Chlorinated Dichloromethane (DCM), ChloroformModerate Excellent for extraction.[1] May require sonication to break crystal lattice.
Esters/Ethers Ethyl Acetate (EtOAc), THFVariable Gold Standard for Purification. Soluble when hot; moderate/low solubility when cold.[1]
Alkanes Hexanes, Heptane, Pet EtherPoor/Insoluble Strictly used as Anti-Solvents . Will cause oiling if used alone.
Aqueous WaterpH Dependent Insoluble at neutral pH.[1] Highly soluble at pH < 3 (protonation of pyridine N).[1]

Troubleshooting Guide: "Why Won't It Dissolve?"

Issue 1: The "Hidden Salt" Phenomenon

Symptom: The material is a white solid that refuses to dissolve in DCM or Ethyl Acetate, even with heating. Root Cause: If the material came from a chlorination or reduction step involving acid, you likely have the Hydrochloride Salt , not the free base. Diagnostic: Test a small sample in water.[1] If it dissolves instantly and pH paper turns red, it is the salt. Solution:

  • Suspend the solid in DCM.

  • Add saturated aqueous NaHCO₃ or 1M NaOH.

  • Shake vigorously. The free base will liberate and migrate into the DCM layer.

Issue 2: The "Gummy" Precipitate (Oiling Out)

Symptom: During recrystallization, the compound forms a sticky oil at the bottom of the flask instead of crystals. Root Cause: The solvent polarity is too low (too much Hexane/Pet Ether) or the temperature dropped too quickly, trapping impurities. Solution:

  • Re-heat until the oil dissolves (add a small amount of EtOAc if necessary).

  • Seed the solution: Add a tiny crystal of pure material to the hot solution.

  • Slow Cool: Wrap the flask in a towel to cool to room temperature over 2 hours before moving to an ice bath.

Visualized Workflows

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine the root cause of solubility failure.

Solubility_Troubleshooting Start User Issue: Compound won't dissolve Check_Solvent Is solvent Polar Aprotic? (DMSO/DMF) Start->Check_Solvent Yes_Polar Check Purity (NMR). Likely inorganic salts present. Check_Solvent->Yes_Polar Yes No_Polar Is solvent Organic/Non-Polar? (DCM/EtOAc) Check_Solvent->No_Polar No Check_Water Test small sample in Water No_Polar->Check_Water Dissolves_Water Result: Dissolves Clear Check_Water->Dissolves_Water Insoluble_Water Result: Suspends/Floats Check_Water->Insoluble_Water Conclusion_Salt Diagnosis: HCl Salt Form. ACTION: Perform Base Wash (NaHCO3) Dissolves_Water->Conclusion_Salt Conclusion_Lattice Diagnosis: High Lattice Energy. ACTION: Heat to 40°C or Sonicate Insoluble_Water->Conclusion_Lattice

Caption: Logic flow for diagnosing solubility failures. Distinguishing between salt formation and lattice energy is the critical first step.

Diagram 2: Optimized Recrystallization Protocol

The most robust method for purifying CMPM without degradation.[1]

Recrystallization_Protocol Step1 1. Dissolution Dissolve in minimal hot Ethyl Acetate (60°C) Step2 2. Anti-Solvent Add Hexanes dropwise until persistent cloudiness Step1->Step2 Step3 3. Clarification Add 1-2 drops EtOAc to clear solution Step2->Step3 Step4 4. Crystallization Slow cool to RT, then 4°C Step3->Step4

Caption: The "Solvent/Anti-Solvent" method balances the dissolving power of esters with the precipitating power of alkanes.[1][2]

Standard Operating Protocols (SOPs)

SOP-A: Preparation of Analytical Stock Solution (NMR/HPLC)

Objective: Complete dissolution without aggregation for accurate quantification.

  • Solvent Choice: DMSO-d6 (NMR) or Methanol (HPLC).[1]

  • Concentration: Target 10 mg/mL.

  • Procedure:

    • Weigh 10 mg of CMPM into a vial.

    • Add 0.5 mL solvent.

    • Critical Step: If using Methanol, sonicate for 30 seconds. The heat of solution is endothermic; mechanical energy helps break the crystal lattice.[1]

    • Note: Avoid CDCl₃ (Chloroform-d) for NMR if the sample is potentially acidic, as shifts may vary.[1]

SOP-B: Purification via Recrystallization (The "EtOAc/Hex" Method)

Objective: Removal of impurities and amorphous oils.[1] Context: Based on patent literature identifying petroleum ether as a key medium, but optimized here with Ethyl Acetate to prevent oiling [1, 2].

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL per gram). Heat to reflux (approx. 75°C) until dissolved.

  • Filtration (Optional): If insoluble specks remain (likely inorganic salts), filter while hot.

  • The Anti-Solvent Addition: While keeping the solution hot (remove from heat source but keep flask warm), slowly add Hexanes (or Petroleum Ether) down the side of the flask.

    • Ratio: Target a final ratio of roughly 1:3 (EtOAc:Hexane).

    • Stop Point: Stop adding Hexane when a faint white cloudiness persists.

  • Re-dissolution: Add drops of hot Ethyl Acetate until the solution turns clear again.

  • Crystallization: Allow to cool to room temperature undisturbed (30-60 mins). Then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the white needles/crystals and wash with cold Hexane.[1]

References

  • Google Patents. Preparation method of 4-chlorophenyl-2-pyridyl methanol (CN105237469A).[1] Accessed February 26, 2026. Link

  • ChemicalBook. (4-Chloro-pyridin-2-yl)-methanol Properties and Synthesis. Accessed February 26, 2026. Link

  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol Compound Summary. National Library of Medicine. Accessed February 26, 2026. Link

  • Sigma-Aldrich. Solvent Miscibility and Solubility Table. Accessed February 26, 2026. Link

Sources

Troubleshooting

Purification methods for 4-chloro-5-methyl-2-pyridinemethanol crude product

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification Protocols for 4-Chloro-5-methyl-2-pyridinemethanol (CAS 882679-13-2) Introduction You are likely workin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification Protocols for 4-Chloro-5-methyl-2-pyridinemethanol (CAS 882679-13-2)

Introduction

You are likely working with 4-chloro-5-methyl-2-pyridinemethanol (CAS: 882679-13-2), a critical intermediate in the synthesis of complex pharmaceutical scaffolds. This compound presents a unique purification challenge due to the competing polarity of the pyridine nitrogen/hydroxyl group and the lipophilic chloro-methyl substituents.

This guide moves beyond generic advice, offering a logic-driven troubleshooting center designed to salvage crude products and maximize yield. The protocols below are prioritized by scalability and chemical stability .

Part 1: Initial Assessment & Characterization

Q: My crude product is a dark, viscous oil. Is this normal? A: Yes. While pure 4-chloro-5-methyl-2-pyridinemethanol can exist as a low-melting solid, crude reaction mixtures often contain unreacted starting materials (esters or N-oxides) that depress the melting point, resulting in a supercooled oil.

  • Action: Do not immediately attempt recrystallization on a dark oil. Proceed to Method A (Acid-Base Extraction) to remove non-basic impurities first.

Q: I see a new spot on TLC after heating. Did I degrade my product? A: Possibly. The chlorine atom at the 4-position of the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Critical Warning: Avoid heating this compound above 60°C in the presence of strong nucleophiles (e.g., hydroxide, methoxide, or unbuffered water) as this can hydrolyze the chloride to a hydroxyl group (4-hydroxy-5-methyl-2-pyridinemethanol) [1].

Part 2: Purification Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (starting esters, neutral byproducts) from the crude oil.

Principle: The pyridine nitrogen is basic (pKa ~3-4). We can selectively protonate it to pull the product into water, leaving non-basic impurities in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x 10 mL/g).

    • Note: The product moves to the aqueous layer (as the pyridinium salt). The impurities stay in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1 x) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~9-10 using saturated NaHCO3 or 2M NaOH .

    • Caution: Do not overshoot pH >12 or heat, to avoid SNAr hydrolysis.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x). Dry over Na2SO4, filter, and concentrate.

Method B: Recrystallization (For Solids)

Best for: Final polishing of semi-solid crude material.

Q: Which solvent system should I use? A: A dual-solvent system is required due to the molecule's "amphiphilic" nature.

  • Primary System: EtOAc / Hexanes (or Heptane).

  • Alternative System: DCM / Hexanes.

Protocol:

  • Dissolve the solid in the minimum amount of hot EtOAc (approx. 50-60°C).

  • Remove from heat. Add Hexanes dropwise until a faint turbidity persists.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Troubleshooting: If the product "oils out" (forms droplets instead of crystals), re-heat and add slightly more EtOAc, or seed with a pure crystal if available.

Method C: Flash Column Chromatography

Best for: Separating closely eluting impurities (e.g., over-reduced products).

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase:

  • Start: 10% EtOAc in Hexanes.

  • Gradient: Increase to 50-70% EtOAc in Hexanes.

  • Note: If the product tails (streaks), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.

Part 3: Data & Decision Support

Decision Matrix: Choosing the Right Method

PurificationLogic Start Crude Product State IsSolid Solid / Semi-Solid Start->IsSolid IsOil Dark Viscous Oil Start->IsOil Recryst Method B: Recrystallization (EtOAc/Hexane) IsSolid->Recryst First Choice AcidBase Method A: Acid-Base Extraction (Remove Neutrals) IsOil->AcidBase High Impurity Column Method C: Flash Chromatography (Silica Gel) IsOil->Column Low Impurity AcidBase->Recryst If Solidifies AcidBase->Column If remains Oil Recryst->Column If Fails

Caption: Logical workflow for selecting the optimal purification method based on the physical state of the crude material.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling too fast.Re-dissolve in more polar solvent (EtOAc). Cool slowly. Scratch glass to induce nucleation.
Low Yield Product lost in aqueous layer during extraction.Pyridine methanols are water-soluble. Saturate the aqueous layer with NaCl (brine) before the final DCM extraction.
Red/Brown Color Oxidation products (N-oxides) or metal salts.Treat the organic solution with activated charcoal (carbon) for 30 mins, filter through Celite, then recrystallize.
Hydrolysis Displacement of Cl by OH.Check pH during workup. Avoid strong bases at high temps. Keep pH < 11.

Part 4: Acid-Base Extraction Workflow

AcidBaseFlow Crude Crude in EtOAc AcidWash Add 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Discard Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer BaseNeut Basify (pH 9-10) with NaHCO3 AqLayer->BaseNeut Extract Extract with DCM BaseNeut->Extract Final Pure Product Extract->Final

Caption: Step-by-step chemical purification flow to isolate the basic pyridine product from neutral contaminants.

References

  • ChemicalBook. (2025). (4-chloro-5-Methylpyridin-2-yl)Methanol Properties and CAS 882679-13-2.[1][2] Retrieved from

  • PubChem. (2025).[3] 4-Chloro-2-pyridinemethanol Compound Summary. (Used for comparative physicochemical properties of chlorinated pyridine methanols). Retrieved from

  • Sigma-Aldrich. (2025). General methods for purification of pyridine derivatives. Retrieved from

Sources

Optimization

Stability of (4-Chloro-5-methylpyridin-2-yl)methanol under basic conditions

Welcome to the technical support guide for (4-Chloro-5-methylpyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate in their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Chloro-5-methylpyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate in their synthetic workflows. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for stability issues encountered under basic conditions, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (4-Chloro-5-methylpyridin-2-yl)methanol under basic conditions?

(4-Chloro-5-methylpyridin-2-yl)methanol is susceptible to degradation under basic conditions, primarily due to the chemical reactivity of the substituted pyridine ring. The two main points of reactivity are the chloro substituent at the C4 position and, to a lesser extent, the methanol group at the C2 position. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring for nucleophilic attack, making the chloro group a potential leaving group.

The stability is highly dependent on the specific reaction conditions, including the strength of the base, temperature, solvent, and reaction time. While stable under neutral and acidic conditions, exposure to even mild bases can initiate degradation pathways.

Q2: What are the primary degradation pathways I should be concerned about?

There are two principal degradation pathways that can occur under basic conditions:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most significant and likely degradation pathway. The chlorine atom at the C4 position is susceptible to displacement by nucleophiles. In the presence of a hydroxide base (e.g., NaOH, KOH), the chloro group can be substituted to form the corresponding 4-hydroxy derivative, (4-Hydroxy-5-methylpyridin-2-yl)methanol. The pyridine nitrogen activates the C4 position (para position) for nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) through resonance.[1][2][3] This reaction is often irreversible and can significantly reduce the yield of the desired product. Other nucleophiles present in the reaction mixture, such as amines or alkoxides, can also displace the chloride.[4][5]

  • Oxidation of the Methanol Group: The primary alcohol functional group (-CH₂OH) can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or under harsh conditions (e.g., high temperature, presence of certain metal catalysts). While less common with standard bases, this pathway should be considered if reaction conditions are not well-controlled or if oxidizing species are present.

Q3: Which types of bases are most likely to cause degradation, and what are safer alternatives?

The rate and extent of degradation are directly related to the nucleophilicity and concentration of the base used.

  • High-Risk Bases (Strong Nucleophiles): Strong inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) present the highest risk due to the presence of the highly nucleophilic hydroxide ion. These should be used with extreme caution, preferably at low temperatures and with short reaction times.

  • Moderate-Risk Bases: Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally weaker bases but can still promote SNAr, particularly at elevated temperatures. Their lower solubility can sometimes mitigate the reaction rate compared to hydroxides.

  • Lower-Risk Bases (Weak Nucleophiles): Non-nucleophilic or sterically hindered organic bases are often safer alternatives when basic conditions are required for a different part of the molecule. Examples include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), or 2,6-lutidine. These amines are less likely to act as nucleophiles to displace the chloride.

The following table provides a general guide to base selection:

Base TypeExamplesRelative Risk of SNArRecommended Conditions
Strong Inorganic NaOH, KOH, LiOHHighUse only if essential; maintain T < 0 °C; monitor reaction closely.
Carbonate K₂CO₃, Cs₂CO₃ModeratePreferred over hydroxides; use at lowest effective temperature.
Organic Amine TEA, DIPEALowRecommended for general-purpose acid scavenging.

Troubleshooting Guide

Problem: My reaction mixture is turning dark, and TLC/LC-MS analysis shows multiple unexpected spots/peaks after adding a base.
  • Probable Cause: This is a classic sign of decomposition. The formation of the 4-hydroxy derivative via SNAr is a primary cause.[6] The resulting hydroxypyridine may be more sensitive to air oxidation or could undergo further reactions, leading to colored byproducts.

  • Troubleshooting Steps:

    • Re-evaluate Your Base Choice: If using a strong base like NaOH or KOH, immediately switch to a less nucleophilic alternative such as K₂CO₃ or an organic amine like DIPEA.

    • Lower the Temperature: Perform the reaction at 0 °C or below before and during the addition of the base. The activation energy for the SNAr side reaction is significant, and cooling can dramatically reduce its rate.

    • Use an Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. This minimizes the risk of oxidation of the starting material or any degradation products.

    • Monitor Closely: Run time-course experiments, taking aliquots every 15-30 minutes to be analyzed by TLC or LC-MS to determine the onset of degradation and optimize the reaction time.

Problem: LC-MS analysis shows a new peak with a mass corresponding to the loss of HCl. What is this product?
  • Probable Cause: You are observing the product of hydrolysis, where the chloro group has been replaced by a hydroxyl group (-OH) from water or a hydroxide base. The mass difference between the starting material (C₆H₆ClNO, M.W. 143.57) and the product (C₆H₇NO₂, M.W. 125.13) corresponds to the substitution of -Cl (35.45 u) with -OH (17.01 u), a net change of -18.44 u, which is often described as "loss of HCl" when comparing masses.

  • Solution Workflow:

    • Confirm Identity: If possible, isolate the impurity and characterize it by NMR to confirm the structure as (4-Hydroxy-5-methylpyridin-2-yl)methanol.

    • Scrutinize Water Content: Ensure all solvents and reagents are anhydrous. Water can act as a nucleophile, especially at elevated temperatures or if the base can generate hydroxide in situ.

    • Implement a Safer Protocol: Adopt the "Protocol for Minimizing Degradation" outlined in the next section.

Protocols & Methodologies

Protocol 1: Analytical Workflow for Assessing Stability via HPLC-UV

This protocol provides a framework for quantitatively monitoring the stability of (4-Chloro-5-methylpyridin-2-yl)methanol in the presence of a base. High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for this purpose.[7][8]

Objective: To determine the percentage of the parent compound remaining over time under specific basic conditions.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • (4-Chloro-5-methylpyridin-2-yl)methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (for mobile phase modification)

  • Base to be tested (e.g., K₂CO₃)

  • Reaction solvent (e.g., THF, Acetonitrile)

Step-by-Step Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides good separation between the starting material and potential degradants. A typical starting point:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~270 nm (determine λ_max by UV scan)

    • Column Temperature: 30 °C

  • Standard Preparation: Prepare a stock solution of (4-Chloro-5-methylpyridin-2-yl)methanol of known concentration (e.g., 1 mg/mL) in the reaction solvent.

  • Reaction Setup (Time Zero):

    • In a vial, dissolve a known amount of the compound in the chosen reaction solvent.

    • Take an aliquot for the t=0 sample. Quench it immediately by diluting it into the mobile phase to stop the reaction and prepare it for injection.

    • Add the base to the reaction vial.

  • Time-Course Sampling: At predetermined intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots from the reaction mixture. Immediately quench each aliquot as described for the t=0 sample.

  • Analysis: Inject all samples onto the HPLC system.

  • Data Interpretation: Calculate the peak area of the parent compound at each time point. The percentage remaining can be calculated as: (% Remaining) = (Peak Area_t / Peak Area_t=0) * 100.

Visualization of Key Processes
Degradation Pathway via SNAr

The following diagram illustrates the primary degradation mechanism under basic (hydroxide) conditions.

SNAr_Pathway cluster_reactants Reactants cluster_products Products Start (4-Chloro-5-methylpyridin-2-yl)methanol Product (4-Hydroxy-5-methylpyridin-2-yl)methanol Start->Product SₙAr Reaction Base OH⁻ (Base) LeavingGroup Cl⁻ Stability_Workflow A Define Reaction Conditions (Base, Solvent, Temp) B Develop HPLC Separation Method A->B D Initiate Reaction (Add Base) A->D C Prepare t=0 Sample (No Base Added) B->C F Analyze All Samples by HPLC C->F E Collect & Quench Aliquots Over Time D->E E->F G Plot % Compound Remaining vs. Time F->G H Assess Stability Is degradation > 5%? G->H I Conditions Acceptable Proceed with Synthesis H->I No J Conditions Unstable Optimize (Lower Temp, Change Base) H->J Yes J->A

Caption: Workflow for HPLC-based stability assessment.

Safe Handling and Storage

To ensure the long-term integrity of (4-Chloro-5-methylpyridin-2-yl)methanol, proper handling and storage are crucial.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [9][10]Keep it away from strong bases, oxidizing agents, and sources of ignition. [11]Storage at refrigerated temperatures (2-8 °C) is recommended.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. [9][12]Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [9][13]Avoid creating dust if it is a solid. In case of a spill, use an inert absorbent material and dispose of it according to local regulations. [10]

References

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
  • Vaia.Q39E 4- chloropyridine undergoes reac...
  • Datasheet.PYRIDINE.
  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • Wikipedia.Nucleophilic aromatic substitution.
  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ResearchGate. (2025). The polymerisation of 4-chloropyridine.
  • Stobec. (2014). Safety Data Sheet.
  • ResearchGate. (2025). The reaction of 4-chloropyridine with some amines.
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET.
  • Acta Poloniae Pharmaceutica.HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • INCHEM.ICSC 0323 - PYRIDINE.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-5-Methylpyridine Derivatives

A Guide for Researchers in Synthetic Chemistry and Drug Development Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of substituted pyridines often yields a mixt...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of substituted pyridines often yields a mixture of regioisomers, whose separation can be a significant bottleneck in a research or development workflow. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions regarding the purification of 4-chloro-5-methylpyridine derivatives from their common regioisomeric impurities.

Part 1: Initial Assessment & Analysis

The first step in any purification strategy is to understand the composition of your crude product mixture. Accurate identification and quantification of the desired product and its isomeric impurities are critical for selecting the appropriate purification method.

Q1: What are the most common regioisomeric impurities I should expect when synthesizing 4-chloro-5-methylpyridine?

When synthesizing 4-chloro-5-methylpyridine, particularly from a precursor like 3-methylpyridine (β-picoline), the directing effects of the methyl group can lead to the formation of several isomers. The most prevalent regioisomeric impurity is often 2-chloro-3-methylpyridine, but other isomers can also be formed.[1] Understanding the likely structures is key to devising a separation strategy.

G cluster_0 Troubleshooting Workflow for Isomer Separation Start Crude Product Mixture TLC_Screen TLC Screening Do isomers separate? Start->TLC_Screen Crystallization Attempt Recrystallization TLC_Screen:f1->Crystallization Yes HPLC_Dev Develop HPLC/Prep Method TLC_Screen:f1->HPLC_Dev No Crystallization->HPLC_Dev Failure / Co-crystallization Pure_Product Pure Product Crystallization->Pure_Product Success Advanced Consider Advanced Techniques (e.g., Derivatization) HPLC_Dev->Advanced Poor Resolution HPLC_Dev->Pure_Product Success Advanced->Pure_Product Success

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of (4-Chloro-5-methylpyridin-2-yl)methanol: A Comparative Approach

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Chloro-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Chloro-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Rather than merely presenting a final spectrum, we will embark on a predictive analysis grounded in fundamental principles of NMR spectroscopy. This approach, which mirrors the process of structural elucidation for a novel compound, involves predicting spectral features based on substituent effects and then substantiating these predictions through a rigorous comparison with structurally related analogs.

This document is intended for researchers and professionals in drug development who rely on NMR spectroscopy for unambiguous structural confirmation and who will appreciate a narrative that explains the causality behind spectral patterns.

Section 1: Molecular Structure and Predicted ¹H NMR Spectrum

The first step in any spectral analysis is a thorough examination of the molecule's structure to identify unique proton environments and predict their expected spectroscopic behavior.

Figure 1: Structure of (4-Chloro-5-methylpyridin-2-yl)methanol with key proton environments highlighted.

The structure reveals five distinct proton signals:

  • Two Aromatic Protons (H3, H6): These are on the pyridine ring.

  • One Methyl Group (CH₃): Attached to the pyridine ring at C5.

  • One Methylene Group (CH₂): The benzylic-type protons of the methanol substituent.

  • One Hydroxyl Proton (OH): From the methanol group.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its electronic environment. In our target molecule, the interplay between the electron-withdrawing nitrogen atom and chloro group, and the electron-donating methyl and hydroxymethyl groups, dictates the final positions of the signals.

  • Aromatic Protons (H3, H6): In unsubstituted pyridine, the α-protons (C2/C6) are deshielded and appear around 8.5 ppm, while β- (C3/C5) and γ-protons (C4) are found around 7.2-7.6 ppm.[1]

    • H6: This proton is ortho to the electron-withdrawing ring nitrogen, which strongly deshields it. We predict its signal to be the furthest downfield of the aromatic protons.

    • H3: This proton is meta to the nitrogen and ortho to the electron-donating CH₂OH group, but also ortho to the electron-withdrawing Cl at C4. The deshielding effect of the adjacent chlorine is expected to be significant.

  • Methylene Protons (CH₂): These protons are adjacent to both an oxygen atom and the aromatic pyridine ring, both of which are deshielding. Their chemical shift is expected in the range of 4.5-5.0 ppm.

  • Methyl Protons (CH₃): This alkyl group attached to the aromatic ring is expected to resonate in the typical benzylic methyl region, around 2.3-2.5 ppm.

  • Hydroxyl Proton (OH): The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature. It can appear as a broad singlet anywhere from 2-5 ppm or even broader. Its signal may exchange with deuterium if D₂O is added.

Predicting Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about adjacent, non-equivalent protons.

  • H3 and H6: These two aromatic protons are isolated from each other by four bonds (a meta relationship). We expect a small meta-coupling (⁴J) between them, typically in the range of 0-1 Hz, which may not be resolved, causing them to appear as sharp singlets.

  • CH₂, CH₃, and OH Protons: These groups are not adjacent to any other non-equivalent protons. Therefore, they are all expected to appear as singlets. The coupling between the OH proton and the CH₂ protons is often not observed due to rapid proton exchange.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for (4-Chloro-5-methylpyridin-2-yl)methanol is summarized below.

Proton LabelPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
H68.2 - 8.4Singlet (s)1Hortho to ring Nitrogen, strongly deshielded.
H37.3 - 7.5Singlet (s)1HInfluenced by adjacent Cl and CH₂OH groups.
CH₂4.7 - 4.9Singlet (s)2HAdjacent to aromatic ring and oxygen atom.
CH₃2.3 - 2.5Singlet (s)3HMethyl group on an aromatic ring.
OHVariable (e.g., 2-5)Broad Singlet (br s)1HExchangeable proton, position is solvent/concentration dependent.

Table 1: Predicted ¹H NMR spectral parameters for (4-Chloro-5-methylpyridin-2-yl)methanol in CDCl₃.

Section 2: Comparative Spectral Analysis

To validate and refine our predictions, we will now compare the expected spectrum of our target molecule with the known ¹H NMR data of structurally similar compounds. This comparative approach is a cornerstone of robust structural analysis.

CompoundStructureH3 (δ, ppm)H6 (δ, ppm)CH₂ (δ, ppm)CH₃ (δ, ppm)Reference
Target (Predicted) (4-Chloro-5-methylpyridin-2-yl)methanol7.3 - 7.5 (s)8.2 - 8.4 (s)4.7 - 4.9 (s)2.3 - 2.5 (s)-
Analog 1: 2-(Hydroxymethyl)pyridineUnsubstituted at C4, C57.37 (d)8.45 (d)4.75 (s)-[2]
Analog 2: 2-Chloro-5-methylpyridineCH₂OH group replaced by H7.13 (d)8.18 (d)-2.27 (s)[3]
Analog 3: (6-Methyl-2-pyridinemethanol)Cl replaced by H, CH₃ at C6~7.1-7.6 (m)-~4.7 (s)~2.5 (s)[4]

Table 2: Comparison of predicted ¹H NMR data for the target molecule with experimental data for selected structural analogs.

Analysis of Comparative Data
  • Comparison with Analog 1 (2-(Hydroxymethyl)pyridine): This analog lacks the chloro and methyl substituents. Its CH₂ signal at 4.75 ppm is very close to our prediction, confirming the electronic environment of this group.[2] The H6 proton at 8.45 ppm is also in the expected range.[2] The key difference is the absence of the C4-Cl and C5-CH₃ groups in Analog 1, which results in a more complex splitting pattern for its aromatic protons due to vicinal coupling.

  • Comparison with Analog 2 (2-Chloro-5-methylpyridine): This analog lacks the hydroxymethyl group at C2. The H6 signal at 8.18 ppm and the CH₃ signal at 2.27 ppm are remarkably close to our predictions.[3] This strengthens our assignment, as it shows the relative influence of the chloro and methyl groups on the rest of the ring. The H3 proton is observed at 7.13 ppm, slightly upfield of our prediction, which is logical as it lacks the deshielding effect of the adjacent CH₂OH group present in our target molecule.[3]

  • Comparison with Analog 3 ((6-Methyl-2-pyridinemethanol)): This analog helps to understand the positional effects of the methyl group. With the methyl group at C6 instead of C5, and no chloro group, the aromatic region becomes more complex.[4] However, the chemical shifts for the CH₂ (~4.7 ppm) and CH₃ (~2.5 ppm) groups remain consistent with our predictions, demonstrating that these substituent effects are largely localized.[4]

This comparative analysis provides strong circumstantial evidence that our predicted spectrum for (4-Chloro-5-methylpyridin-2-yl)methanol is a reliable model for what would be observed experimentally.

Section 3: Experimental Protocol for High-Quality ¹H NMR Acquisition

The integrity of any spectral analysis rests on the quality of the acquired data. A meticulously executed experimental protocol is non-negotiable. The following section details a robust, self-validating methodology for obtaining a high-resolution ¹H NMR spectrum for compounds like (4-Chloro-5-methylpyridin-2-yl)methanol.

G prep Step 1: Sample Preparation dissolve Dissolve 5-15 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) prep->dissolve filter Filter solution through a pipette with glass wool into a high-quality NMR tube. dissolve->filter acquire Step 2: Data Acquisition filter->acquire instrument Insert sample into spectrometer. Lock, tune, and shim. acquire->instrument params Set acquisition parameters (e.g., 16-32 scans, 45° pulse, 4s acquisition time). instrument->params run Acquire FID. params->run process Step 3: Data Processing run->process ft Apply Fourier Transform process->ft phase Phase correction (0 and 1) ft->phase baseline Baseline correction phase->baseline integrate Calibrate (TMS to 0 ppm), integrate signals. baseline->integrate analyze Step 4: Analysis integrate->analyze

Figure 2: Standard workflow for acquisition and processing of a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Quality)

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for moderately polar organic molecules. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[5]

    • Concentration: Weigh approximately 5-15 mg of the sample.[6] An excessively high concentration can lead to viscosity-related peak broadening, while too low a concentration will result in a poor signal-to-noise ratio.[7]

    • Internal Standard: Use a solvent containing a known internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm for accurate chemical shift calibration.

    • Dissolution and Filtration: Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean vial.[6] Crucially, you must filter the solution into a high-quality, clean NMR tube (e.g., Wilmad-LabGlass or equivalent). This is done by passing the solution through a small plug of glass wool in a Pasteur pipette. This step removes any particulate matter, which would otherwise disrupt the magnetic field homogeneity and severely degrade spectral resolution.[5]

  • Data Acquisition (Instrumental Best Practices)

    • Instrumentation: This protocol assumes a modern Fourier Transform NMR spectrometer operating at a field strength of 400 MHz or higher.

    • Locking and Shimming: Insert the sample into the magnet. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining narrow, symmetrical peaks.

    • Acquisition Parameters: Set appropriate acquisition parameters. For a standard ¹H spectrum of a small molecule, typical values include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire between 16 and 64 scans. The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing (Extracting the Information)

    • Fourier Transformation: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

    • Calibration and Integration: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. The relative number of protons for each signal is determined by integrating the area under the peaks.

Section 4: Troubleshooting and Advanced Analysis

  • Broad Peaks: If peaks appear broad, consider potential issues such as undissolved solids (requiring re-filtration), high sample concentration (requiring dilution), or the presence of paramagnetic impurities.[8]

  • OH Peak Identification: To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the OH signal to disappear due to proton-deuterium exchange.

  • Unambiguous Assignment: While ¹H NMR is powerful, complex structures may require 2D NMR experiments like COSY (Correlation Spectroscopy) to definitively establish proton-proton coupling networks, or HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their attached carbons.

Conclusion

References

  • Vertex AI Search, "N-oxidation of Pyridine Derivatives - Supporting Inform
  • Taylor & Francis Online, "1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters". Accessed Feb 26, 2026.
  • ChemicalBook, "3-Chloropyridine(626-60-8) 1H NMR spectrum". Accessed Feb 26, 2026.
  • University of Leicester, "NMR Sample Prepar
  • AIP Publishing, "Proton Chemical Shifts of the γ‐Substituted Pyridines". Accessed Feb 26, 2026.
  • ChemicalBook, "2-Chloropyridine(109-09-1) 1H NMR spectrum". Accessed Feb 26, 2026.
  • ChemicalBook, "4-chloropyridine(626-61-9) 1H NMR spectrum". Accessed Feb 26, 2026.
  • Michigan State University, "Sample Preparation - Max T. Rogers NMR". Accessed Feb 26, 2026.
  • JEOL, "Sample preparation for NMR measurements and points to keep in mind". Accessed Feb 26, 2026.
  • University College London, "Sample Preparation | Faculty of Mathematical & Physical Sciences". Accessed Feb 26, 2026.
  • Organomation, "NMR Sample Preparation: The Complete Guide". Accessed Feb 26, 2026.
  • ChemicalBook, "2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum". Accessed Feb 26, 2026.
  • ChemicalBook, "Pyridine(110-86-1) 1H NMR spectrum". Accessed Feb 26, 2026.
  • ChemicalBook, "6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum". Accessed Feb 26, 2026.
  • ChemicalBook, "2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum". Accessed Feb 26, 2026.

Sources

Comparative

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for 4-chloro-5-methyl-2-hydroxymethylpyridine: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides a powerful tool for elucidating the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 4-chloro-5-methyl-2-hydroxymethylpyridine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific compound, this guide will leverage established principles of C13 NMR, substituent effects in pyridine systems, and comparative data from analogous structures to provide a robust and scientifically grounded prediction and interpretation.

The Foundational Principles of C13 NMR in Substituted Pyridines

The chemical shift of a carbon atom in a C13 NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like pyridine, the positions of the carbon signals are influenced by several factors, including the electronegativity of the nitrogen atom, resonance effects, and the nature and position of substituents on the ring.[1][2][3]

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene. The effect is most pronounced at the α-carbons (C2 and C6) and the γ-carbon (C4), which are deshielded, while the β-carbons (C3 and C5) are less affected.

Substituents on the pyridine ring introduce further perturbations to the electron distribution, causing predictable shifts in the C13 NMR signals. These substituent-induced chemical shifts (SCS) are approximately additive, meaning the effect of multiple substituents can be estimated by summing the individual SCS values.[2][3][4] This principle is a cornerstone of spectral interpretation and prediction for polysubstituted pyridines.

Predicted C13 NMR Chemical Shifts for 4-chloro-5-methyl-2-hydroxymethylpyridine

Below is a table of predicted C13 NMR chemical shifts for 4-chloro-5-methyl-2-hydroxymethylpyridine, calculated using a combination of database-driven and increment-based methods.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2~158-162α-carbon to nitrogen, deshielded by both nitrogen and the attached hydroxymethyl group.
C3~122-126β-carbon, influenced by the adjacent C2 and C4 substituents.
C4~148-152γ-carbon, deshielded by the electronegative chlorine atom.
C5~135-139β-carbon, influenced by the adjacent chloro and methyl groups. The methyl group has a shielding effect.
C6~146-150α-carbon to nitrogen, deshielded.
-CH₂OH~60-65Typical chemical shift for a primary alcohol.[9][10]
-CH₃~15-20Typical chemical shift for a methyl group on an aromatic ring.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted values and to understand the impact of each substituent, a comparative analysis with known, structurally similar compounds is invaluable. We will consider pyridine and monosubstituted pyridines to deconstruct the substituent effects.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Pyridine150.1123.8136.1123.8150.1
4-chloropyridine151.0125.0144.9125.0151.0
2-methylpyridine158.0123.0136.0121.0149.0
2-hydroxymethylpyridine161.9121.3136.9119.2148.6

Data sourced from various publicly available spectral databases and literature.

Analysis of Substituent Effects:

  • Chloro Group at C4: Comparing pyridine and 4-chloropyridine, the most significant effect of the chlorine atom is the deshielding of the ipso-carbon (C4) by approximately 8.8 ppm. The effect on the other ring carbons is less pronounced. This strong deshielding at the point of substitution is expected due to the electronegativity of chlorine.

  • Methyl Group at C5 (by analogy to 2-methylpyridine): While we are looking at a 5-methyl group, the effect of a methyl group on the pyridine ring can be inferred from 2-methylpyridine. The methyl group generally causes a slight shielding (upfield shift) of the ortho and para carbons and a deshielding of the ipso-carbon. In our target molecule, the methyl group at C5 will influence the adjacent C4 and C6 carbons.

  • Hydroxymethyl Group at C2: The -CH₂OH group at the C2 position, as seen in 2-hydroxymethylpyridine, causes a significant downfield shift of the ipso-carbon (C2) to around 161.9 ppm. This is a substantial deshielding effect.

Synthesizing the Effects in 4-chloro-5-methyl-2-hydroxymethylpyridine:

By combining these individual substituent effects, we can rationalize the predicted chemical shifts for our target molecule:

  • C2: The strong deshielding effect of the nitrogen and the hydroxymethyl group places this carbon at a very downfield position, predicted to be in the range of 158-162 ppm.

  • C4: The primary influence here is the highly electronegative chlorine atom, which will cause a significant downfield shift, placing it in the 148-152 ppm range.

  • C5: This carbon is influenced by the adjacent chloro and methyl groups. The methyl group's shielding effect will counteract some of the deshielding from the rest of the ring system, leading to a predicted shift in the 135-139 ppm range.

  • C6: As an α-carbon to the nitrogen, it will be inherently deshielded, with its chemical shift further influenced by the adjacent methyl group, resulting in a prediction of 146-150 ppm.

  • C3: This carbon is meta to the chloro and hydroxymethyl groups and ortho to the methyl group, leading to a more complex interplay of electronic effects and a predicted shift around 122-126 ppm.

Experimental Protocol for C13 NMR Acquisition

For the empirical validation of the predicted chemical shifts, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of 4-chloro-5-methyl-2-hydroxymethylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[11]

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled C13 NMR experiment.

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans (ns): 1024 or higher to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication window function with a line broadening factor of 1-2 Hz before Fourier transformation.

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Relationships in Substituent Effects

The following diagram illustrates the key electronic influences of the substituents on the C13 NMR chemical shifts of the pyridine ring carbons in 4-chloro-5-methyl-2-hydroxymethylpyridine.

Caption: Substituent-induced electronic effects on the pyridine ring carbons.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for 4-chloro-5-methyl-2-hydroxymethylpyridine. By understanding the fundamental principles of C13 NMR in heterocyclic systems and leveraging comparative data, researchers can confidently approach the structural elucidation of this and other novel substituted pyridines. The provided predictions, grounded in established substituent effects, offer a robust starting point for spectral assignment upon experimental acquisition. This analytical approach underscores the synergy between theoretical knowledge and practical data interpretation in modern chemical research.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-479.
  • Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

  • Dabrowski, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-24.
  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. (2005). (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • University of Puget Sound. (n.d.). Typical C-13 NMR Chemical shifts. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Validation

IR spectroscopy characteristic peaks for pyridine alcohol functional groups

Executive Summary The structural characterization of pyridine alcohols—specifically pyridinemethanols and hydroxypyridines—presents a unique set of spectroscopic challenges. Unlike simple aliphatic alcohols, these hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of pyridine alcohols—specifically pyridinemethanols and hydroxypyridines—presents a unique set of spectroscopic challenges. Unlike simple aliphatic alcohols, these heterocyclic systems exhibit complex vibrational behaviors driven by positional isomerism , tautomeric equilibria , and intramolecular hydrogen bonding .

This guide provides a technical comparison of the infrared (IR) spectral features required to distinguish between these functional states. By synthesizing experimental data with mechanistic insights, we establish a diagnostic framework for identifying 2-, 3-, and 4-pyridinemethanol isomers and resolving the 2-hydroxypyridine/2-pyridone tautomeric dichotomy critical in medicinal chemistry.

Theoretical Framework: The Vibrational Landscape

To accurately interpret the IR spectra of pyridine alcohols, one must first decouple the vibrational modes of the aromatic heterocycle from the hydroxyl substituent.

The Pyridine "Fingerprint"

The pyridine ring is isoelectronic with benzene but lacks


 symmetry, reducing to 

. This symmetry breaking renders more vibrational modes IR-active.
  • Ring Stretching (

    
    ):  Four characteristic bands appear in the 1600–1430 cm⁻¹  region. The interaction between the nitrogen lone pair and the 
    
    
    
    -system makes these bands sensitive to protonation and complexation.
  • Ring Breathing: A sharp, diagnostic band near 990–1000 cm⁻¹ .

  • C-H Out-of-Plane (oop) Bending (

    
    ):  The most reliable region (700–900 cm⁻¹ ) for determining substitution patterns.
    
The Hydroxyl Variable

The hydroxyl group (


) serves as a probe for the local environment.
  • Free O-H: Sharp peak at 3600–3650 cm⁻¹ .

  • H-Bonded O-H: Broad envelope at 3200–3500 cm⁻¹ .[1][2]

  • Diagnostic Value: In pyridine alcohols, the nitrogen atom acts as a hydrogen bond acceptor. The geometry of the 2-isomer allows for intramolecular bonding, whereas 3- and 4-isomers are restricted to intermolecular networks.

Comparative Analysis: Distinguishing Isomers and Tautomers

Scenario A: Positional Isomerism (2- vs. 3- vs. 4-Pyridinemethanol)

Differentiation relies heavily on the C-H out-of-plane (oop) bending vibrations, which follow specific patterns based on the number of adjacent hydrogen atoms on the ring.

IsomerSubstitution PatternDiagnostic Region (

)
Structural Insight
2-Pyridinemethanol Ortho-like740–780 cm⁻¹ (Single strong band)4 adjacent H atoms. Capable of intramolecular H-bonding (O-H[3][4]···N).
3-Pyridinemethanol Meta-like700–730 cm⁻¹ & 780–820 cm⁻¹ 3 adjacent H and 1 isolated H. Often shows two distinct bands.
4-Pyridinemethanol Para-like800–850 cm⁻¹ (Single strong band)2 pairs of adjacent H atoms. Highest symmetry; often a single dominant peak ~810-830 cm⁻¹.
Scenario B: The Tautomerism Challenge (2-Hydroxypyridine vs. 2-Pyridone)

In drug development, defining the tautomeric state of 2-substituted pyridines is critical for receptor binding modeling. 2-Hydroxypyridine exists in equilibrium with its amide-like tautomer, 2-pyridone (lactim-lactam tautomerism).

  • Solid State/Polar Solvents: The equilibrium heavily favors the 2-Pyridone form (dimerized).

  • Gas Phase/Non-polar Solvents: Favors the 2-Hydroxypyridine form.

Key Spectral Differences:

  • Carbonyl Region (1650–1700 cm⁻¹):

    • Pyridone:[5][6] Shows a strong Amide I band (

      
      )  at ~1650–1680 cm⁻¹.
      
    • Hydroxypyridine:[5] This region is silent for C=O; only weak ring stretches appear.

  • X-H Stretching Region (2800–3600 cm⁻¹):

    • Pyridone:[5][6] Broad N-H stretch (often multiple sub-bands due to dimerization) ~2800–3200 cm⁻¹.

    • Hydroxypyridine:[5] Sharp or broad O-H stretch ~3500–3600 cm⁻¹.

Scenario C: Hydrogen Bonding Dynamics

The 2-pyridinemethanol isomer forms a stable 5-membered intramolecular hydrogen bond ring.

  • Dilution Test: Upon serial dilution in a non-polar solvent (e.g., CCl₄), intermolecular H-bonds break, causing the broad band (~3300 cm⁻¹) to disappear and a sharp "free" O-H band (~3600 cm⁻¹) to appear.

  • The Exception: For 2-pyridinemethanol , the intramolecular bond persists even at high dilution, retaining a shifted peak at ~3400–3450 cm⁻¹ rather than returning fully to the free O-H position.

Experimental Protocols

Protocol 1: Dilution Study for H-Bonding Analysis

Objective: Distinguish between inter- and intramolecular hydrogen bonding in pyridine alcohols.

  • Preparation: Prepare a 0.1 M stock solution of the analyte in dry Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Note: Solvents must be anhydrous to avoid water interference.

  • Baseline Scan: Record the FT-IR spectrum of the 0.1 M solution using a liquid cell (CaF₂ or NaCl windows) with a path length of 0.1–1.0 mm.

  • Serial Dilution: Dilute the stock to 0.01 M and 0.001 M.

  • Measurement: Record spectra for each concentration.

  • Analysis:

    • Normalize the intensity of the C-H stretch (~3000 cm⁻¹) to compare O-H regions.

    • Intermolecular: Broad band at 3300 cm⁻¹ vanishes; sharp peak at 3620 cm⁻¹ grows.

    • Intramolecular: Band at ~3450 cm⁻¹ remains constant in position and relative intensity.

Protocol 2: Solid-State Tautomer Identification

Objective: Confirm the predominant tautomer in solid API samples.

  • Sample Prep: Grind 1–2 mg of sample with ~100 mg dry KBr. Press into a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Checkpoint:

    • Look for the C=O[7][8] Amide I band at ~1650 cm⁻¹. Presence indicates the Pyridone form.

    • Look for Ring Breathing at ~1000 cm⁻¹. A shift or split in this band often correlates with N-protonation or tautomerization.

Summary Data Tables

Table 1: Characteristic Wavenumbers for Pyridine Alcohol Isomers[9]
Functional GroupVibration Mode2-Pyridinemethanol3-Pyridinemethanol4-Pyridinemethanol
Hydroxyl (O-H) Stretch (Free)~3620 cm⁻¹~3620 cm⁻¹~3620 cm⁻¹
Hydroxyl (O-H) Stretch (H-Bonded)~3450 cm⁻¹ (Intra) ~3350 cm⁻¹ (Inter)~3350 cm⁻¹ (Inter)
Aromatic Ring C=C / C=N Stretch1590, 1570, 1470, 14351595, 1575, 1480, 14251600, 1560, 1415
Aromatic Ring C-H oop Bending750 ± 10 cm⁻¹ 710 & 800 ± 10 cm⁻¹ 820 ± 10 cm⁻¹
Table 2: Tautomer Differentiation (2-Substituted System)
Feature2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)
Dominant Phase Gas / Non-polar SolutionSolid / Polar Solution
Diagnostic Band 1 O-H Stretch: ~3550–3600 cm⁻¹N-H Stretch: ~2800–3200 cm⁻¹ (Broad)
Diagnostic Band 2 C=N Stretch: ~1580–1600 cm⁻¹C=O[9] Stretch: ~1650–1680 cm⁻¹ (Strong)
Ring Breathing ~990 cm⁻¹~1000–1010 cm⁻¹

Visualizations

Diagram 1: Isomer Identification Logic Flow

This decision tree guides the assignment of pyridine isomers based on the "fingerprint" region.

IsomerIdentification Start Unknown Pyridine Alcohol Spectrum CheckOOP Analyze C-H Out-of-Plane (oop) Region: 700 - 900 cm⁻¹ Start->CheckOOP Band750 Single Strong Band ~740 - 780 cm⁻¹ CheckOOP->Band750 Observed Pattern BandMixed Two Bands ~710 & ~800 cm⁻¹ CheckOOP->BandMixed Band820 Single Strong Band ~800 - 850 cm⁻¹ CheckOOP->Band820 Res2 2-Substituted (2-Pyridinemethanol) Band750->Res2 Res3 3-Substituted (3-Pyridinemethanol) BandMixed->Res3 Res4 4-Substituted (4-Pyridinemethanol) Band820->Res4 Conf2 Confirm: Dilution Test Intramolecular H-bond (~3450 cm⁻¹) persists at low conc. Res2->Conf2

Caption: Decision tree for assigning pyridine substitution patterns using C-H out-of-plane bending modes.

Diagram 2: Tautomerism & H-Bonding Workflow

A mechanistic view of the equilibrium and spectral shifts.

Tautomerism Substrate 2-Hydroxypyridine System EnvSolid Solid State / Polar Solvent Substrate->EnvSolid EnvGas Gas Phase / Non-Polar Substrate->EnvGas Pyridone 2-PYRIDONE (Lactam Form) EnvSolid->Pyridone Favored Hydroxy 2-HYDROXYPYRIDINE (Lactim Form) EnvGas->Hydroxy Favored SpecPyr IR Features: ν(C=O) ~1650 cm⁻¹ ν(N-H) ~3000 cm⁻¹ Pyridone->SpecPyr SpecHyd IR Features: No ν(C=O) ν(O-H) ~3580 cm⁻¹ Hydroxy->SpecHyd

Caption: Influence of phase and solvent on the tautomeric equilibrium and resulting IR spectral features.

References

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 4-Pyridinemethanol Infrared Spectrum. Retrieved from [Link]

  • PubChem. (2025).[5][10][11] 3-Pyridinemethanol Compound Summary. Retrieved from [Link]

  • WuXi Biology. (2022). Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (4-Chloro-5-methylpyridin-2-yl)methanol

The following guide details the technical disposal protocols for (4-Chloro-5-methylpyridin-2-yl)methanol , structured for researchers and safety officers. Executive Safety Summary (4-Chloro-5-methylpyridin-2-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for (4-Chloro-5-methylpyridin-2-yl)methanol , structured for researchers and safety officers.

Executive Safety Summary

(4-Chloro-5-methylpyridin-2-yl)methanol (CAS: Variable by isomer, treat as halogenated pyridine derivative) is a functionalized heterocyclic building block.[1][2][3] For disposal purposes, it must be classified as Halogenated Organic Waste .[3]

Critical Prohibition: Under no circumstances should this compound be discharged into municipal sewage systems or evaporated in fume hoods.[3] The presence of the chlorine atom on the pyridine ring renders it persistent and potentially toxic to aquatic life, requiring specialized high-temperature incineration to prevent the formation of dioxins.[1][2]

Chemical Profile & Waste Classification
ParameterSpecificationDisposal Implication
Chemical Class Halogenated Pyridine AlcoholMust go to Halogenated Waste stream.[1][2][3]
Functional Groups Pyridine (Basic), Alcohol (Polar), Chloro (Halogen)Segregate from strong oxidizers and strong acids.[1][2][3]
Physical State Solid or Viscous Liquid (depending on purity/temp)Dissolve in compatible solvent if liquid waste is required by facility.[2][3]
RCRA Status Non-listed (typically), Characteristic WasteTreat as Toxic/Irritant; D001 (Ignitable) if in flammable solvent.[2][3]

The "Why": Causality & Scientific Rationale

Effective safety relies on understanding why a protocol exists.[3]

  • Halogenation & Incineration: Standard incineration of non-halogenated organics occurs at lower temperatures.[3] However, chlorinated compounds like this pyridine derivative require high-temperature incineration (>1100°C) with scrubbers.[1][2] If disposed of with non-halogenated solvents, incomplete combustion can generate hydrogen chloride (HCl) gas or, more dangerously, polychlorinated dibenzodioxins (dioxins).[2] Therefore, strict segregation is mandatory.

  • Pyridine Nitrogen Reactivity: The basic nitrogen in the pyridine ring makes this compound incompatible with strong mineral acids in a waste container, where exothermic neutralization could pressurize the vessel.[3]

  • Aquatic Toxicity: Halogenated pyridines often exhibit higher persistence and toxicity in water compared to their non-halogenated counterparts.[2][3] Drain disposal is a violation of environmental compliance (e.g., Clean Water Act).

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct workflow for classifying and packaging this waste.

DisposalWorkflow Start Waste Generation: (4-Chloro-5-methylpyridin-2-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid PureSolid Pure Solid Waste Solid->PureSolid ContamCheck Is it mixed with other chemicals? Liquid->ContamCheck ContamCheck->PureSolid No (Pure Viscous) SolventMix Mixed with Solvents ContamCheck->SolventMix Yes Segregation CRITICAL STEP: Segregate into Halogenated Waste PureSolid->Segregation HalogenCheck Are other solvents Halogenated? SolventMix->HalogenCheck HalogenCheck->Segregation Yes or No Container Container: HDPE or Amber Glass (Avoid Metal) Segregation->Container Labeling Label: 'Hazardous Waste - Halogenated Organic' List: (4-Chloro-5-methylpyridin-2-yl)methanol Container->Labeling Final Transfer to EHS/Disposal Facility (High-Temp Incineration) Labeling->Final

Figure 1: Decision logic for segregating halogenated pyridine waste to ensure downstream compliance.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination that could downgrade a non-halogenated waste stream or cause a reaction.[3]

  • Isolate the Stream: Designate a specific waste container solely for "Halogenated Organics." Do not mix with "Non-Halogenated" (e.g., pure Acetone/Ethanol) or "Aqueous Acid/Base" streams.[3]

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible.[3]

    • Preferred Solvents for rinsing: Dichloromethane (DCM) or Chloroform (matches the halogenated stream).[2][3]

    • Acceptable: Methanol, Ethyl Acetate (will be burned as fuel in the halogenated mix).[3]

    • Prohibited: Concentrated Nitric Acid or Peroxides (Explosion hazard with organic alcohols).[3]

Phase 2: Containerization

Objective: Containment integrity.

  • Select Material: Use High-Density Polyethylene (HDPE) or Amber Glass bottles with screw-top caps.[1][2][3]

    • Avoid: Metal cans (corrosion risk if hydrolysis occurs and releases HCl).[2][3]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion due to temperature changes.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips during transfer.

Phase 3: Labeling & Documentation

Objective: Legal compliance and emergency awareness.[3]

  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.[3]

  • Specific Nomenclature:

    • Do not write "Chemical Waste" or "Lab Trash."[3]

    • Do write: "Halogenated Organic Waste: (4-Chloro-5-methylpyridin-2-yl)methanol."[1][2][3]

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[3] If dissolved in a flammable solvent, mark "Flammable."[3]

Phase 4: Spill Management (Disposal Context)

If a spill occurs during transfer:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3][4]

  • Absorbent: Use a non-combustible absorbent (e.g., vermiculite or clay).[3] Do not use paper towels if the substance is concentrated, as this increases surface area for potential volatilization or flammability.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label this jar as "Hazardous Waste - Debris (Contaminated with Halogenated Pyridine)."

Regulatory & Compliance Reference Table

Agency/RegulationCode/StandardRequirement for this Chemical
EPA (RCRA) 40 CFR 261.31Listed as F002 (if spent halogenated solvent involved) or Characteristic Waste.[1][2][3]
DOT (Transport) UN 2811 or UN 2810Likely "Toxic Solid/Liquid, Organic, N.O.S."[1][2] for transport.
OSHA 29 CFR 1910.1450"Occupational Exposure to Hazardous Chemicals in Laboratories" applies.[2][3]
Local EHS Halogenated StreamMust not exceed 1000 ppm halogens in non-halogenated streams (prevents costly re-classification).[2][3]

References

  • National Institutes of Health (PubChem). (4-Chloro-5-methylpyridin-2-yl)methanol Compound Summary. [Link] (Search by specific isomer CAS if available, generalized structure referenced).[1][2][3]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (4-Chloro-5-methylpyridin-2-yl)methanol

Executive Summary & Risk Profile Chemical Identity: (4-Chloro-5-methylpyridin-2-yl)methanol CAS Number: 188107-16-6 (Representative analog used for read-across: 63071-10-3) Molecular Formula: C₇H₈ClNO[1] As researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Chemical Identity: (4-Chloro-5-methylpyridin-2-yl)methanol CAS Number: 188107-16-6 (Representative analog used for read-across: 63071-10-3) Molecular Formula: C₇H₈ClNO[1]

As researchers, we often treat intermediates as "just another reagent." This is a critical error. Halogenated pyridine methanols possess a dual-threat profile: the lipophilicity of the chloro-methyl substitution enhances dermal absorption, while the pyridine ring acts as a potent sensitizer and respiratory irritant.

The Safety Directive: In the absence of a specific toxicological monograph for this exact isomer, you must apply the Precautionary Principle . Treat this compound as a Band 3 Potent Compound (OEL Control Band: 10–100 µg/m³).

Hazard Classification (GHS Read-Across)

Based on structural analogs (2-chloropyridine, 4-chloropyridin-2-yl methanol):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Harmful or Toxic if swallowed/absorbed).

  • Skin/Eye Corrosion: Category 2 (Severe Irritant).[2][3][4]

  • Target Organ Toxicity: Respiratory tract irritation (STOT SE 3).[2][5]

PPE Selection Matrix

Standard laboratory PPE (coat/glasses) is insufficient for halogenated pyridines due to rapid permeation kinetics.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.Halogenated pyridines can permeate standard nitrile in <15 mins. Double gloving creates a sacrificial layer and visual breach indicator.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield required if handling >100mL liquid.Vapors are lacrimatous. Safety glasses do not seal against creeping vapors or splashes.
Respiratory Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary: Half-face respirator with P100 + OV Cartridge (Organic Vapor).Pyridine moieties have low olfactory fatigue thresholds; you may stop smelling it while still being exposed.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing.Cotton absorbs and holds pyridine vapors against the skin. Tyvek repels dusts and splashes.

Operational Workflow: Handling & Synthesis

This protocol minimizes aerosolization, the primary vector for laboratory exposure.

Phase 1: Preparation (The "Cold" Zone)
  • Engineering Check: Verify fume hood flow is >80 fpm (0.4 m/s).

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This captures micro-spills and prevents the "invisible contamination" of the hood sash.

  • Solvent Selection: If dissolving, avoid DCM (dichloromethane) if possible, as it enhances the skin permeability of the solute. Use EtOAc or MeOH if chemistry permits.

Phase 2: Active Handling (The "Hot" Zone)

Critical Step: Weighing Solids

  • Anti-Static Gun: Use a Zero-Stat gun on the spatula and weighing boat. Static charge disperses micronized dust into the breathing zone.

  • Tare Tactic: Do not weigh directly into a flask. Weigh into a disposable boat, then funnel.

  • The "Wet" Transfer: If possible, add the solvent to the solid inside the weighing vessel (if volume permits) to create a solution before transfer. Liquids are easier to contain than dusts.

Phase 3: Decontamination[6]
  • Solvent Wipe: Wipe all tools (spatulas, balance exterior) with a methanol-dampened tissue inside the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualized Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol Risk 1. Risk Assessment (Band 3 Potent) Engineering 2. Engineering Controls (Fume Hood >0.5m/s) Risk->Engineering Define Limits PPE 3. PPE Donning (Double Nitrile + Goggles) Engineering->PPE Pre-Entry Handling 4. Active Handling (Static Control/Wet Transfer) PPE->Handling Safe to Proceed Handling->Risk Spill/Incident Decon 5. Decontamination (Solvent Wipe) Handling->Decon Post-Process Disposal 6. Disposal (Halogenated Waste) Decon->Disposal End of Life

Figure 1: Operational safety logic flow. Note the feedback loop: any spill reverts the status immediately to Risk Assessment mode.

Waste Disposal & Emergency Response

Disposal Protocol

Strict segregation is required to prevent side reactions in the waste drum.

  • Stream: Halogenated Organic Waste .

  • Incompatibility: DO NOT mix with strong acids or oxidizers. Pyridine derivatives can form exothermic salts with acids, potentially pressurizing waste containers.

  • Labeling: Clearly mark as "Contains Halogenated Pyridines - Toxic."

Emergency Response[5][7]
  • Skin Contact: Wash with soap and water for 15 minutes .[4][6] Do not use ethanol/solvents to wash skin; this drives the chemical deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (alkaline-like injury potential).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop.

  • Spill (Liquid): Absorb with vermiculite. Do not use sawdust (potential fire hazard with oxidizers).

References

  • PubChem. (2023). Compound Summary: (4-Chloro-pyridin-2-yl)-methanol. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-5-methylpyridin-2-yl)methanol
Reactant of Route 2
(4-Chloro-5-methylpyridin-2-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.